4,4'-Diamino-4''-anilinotrityl alcohol
Description
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Properties
CAS No. |
68039-51-0 |
|---|---|
Molecular Formula |
C25H23N3O |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
bis(4-aminophenyl)-(4-anilinophenyl)methanol |
InChI |
InChI=1S/C25H23N3O/c26-21-12-6-18(7-13-21)25(29,19-8-14-22(27)15-9-19)20-10-16-24(17-11-20)28-23-4-2-1-3-5-23/h1-17,28-29H,26-27H2 |
InChI Key |
PKYBTWMTSARYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)N)(C4=CC=C(C=C4)N)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4,4'-Diamino-4''-anilinotrityl Alcohol
Abstract: This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4,4'-Diamino-4''-anilinotrityl alcohol, a complex triarylmethanol derivative. Triarylmethane structures are foundational to a wide array of synthetic dyes and functional materials.[1][2] This document, intended for researchers and professionals in chemical synthesis and drug development, delineates a multi-step synthesis rooted in the Grignard reaction. The core strategy addresses the inherent challenges posed by the reactive amino functional groups through a well-reasoned protection-deprotection sequence. We will explore the synthesis of key precursors, the critical Grignard addition step, and subsequent deprotection to yield the target molecule. Each stage is presented with detailed, step-by-step protocols, causality-driven explanations for experimental choices, and supporting data tables and diagrams to ensure clarity and reproducibility.
Introduction
Chemical Identity and Structure
4,4'-Diamino-4''-anilinotrityl alcohol, also known as (4-aminophenyl)(4'-aminophenyl)(4''-anilinophenyl)methanol, is a derivative of triphenylmethanol. Its structure features a central tetrahedral carbon atom bonded to a hydroxyl group and three distinct substituted aryl rings: two 4-aminophenyl groups and one 4-anilinophenyl (4-(phenylamino)phenyl) group. The extensive conjugation possible across the three rings, once the carbinol is converted to a carbocation, suggests its potential as a leuco dye base.[3][4]
Significance and Applications
While specific applications for this exact molecule are not widely documented in public literature, its structural motifs are highly significant. The triphenylmethane core is the backbone of numerous synthetic dyes, including pH indicators and colorants for textiles and inks.[2] The presence of primary and secondary amino groups offers reactive sites for polymerization, making it a potential monomer for polyimides, polyamides, or other high-performance polymers.[5][6] Furthermore, amino-substituted triarylmethanols can be precursors to dyes with applications in biomedical imaging and sensing.
Overview of Synthetic Strategies for Triarylmethanols
The synthesis of unsymmetrical triarylmethanols like the target molecule can be approached through several classical methods:
-
Grignard Reaction: The addition of an organomagnesium (Grignard) reagent to a diaryl ketone (a benzophenone) is a reliable and versatile method for creating the C-C bond at the central carbon.[7]
-
Friedel-Crafts Reaction: The reaction of an aryl substrate with a carbon source like chloroform or carbon tetrachloride in the presence of a Lewis acid catalyst can form the triarylmethyl skeleton.[1] However, this method often yields mixtures of isomers with highly substituted aromatic rings.
-
Oxidation of Leuco Bases: The corresponding triarylmethane (leuco base) can be synthesized first and then oxidized to form the carbinol or the corresponding dye.[4]
For this guide, we will focus on the Grignard pathway due to its high degree of regiochemical control, which is essential for synthesizing an unsymmetrical product with specific substitution patterns.
Proposed Synthetic Pathway: A Grignard-Based Approach
Retrosynthetic Analysis
The most logical disconnection for the target molecule is at the bond between the central carbinol carbon and one of the aryl rings. By disconnecting the 4-anilinophenyl group, we identify a Grignard reagent derived from N-phenyl-4-bromoaniline and the commercially available 4,4'-diaminobenzophenone as key precursors. However, the acidic protons on the amino groups of both reactants are incompatible with the Grignard reagent. Therefore, a protection strategy is essential. Acetyl groups are chosen as suitable protecting groups for the primary amines due to their stability under Grignard conditions and their straightforward removal during acidic workup.
Caption: Retrosynthetic analysis of the target molecule.
Rationale for the Chosen Pathway
The primary challenge in this synthesis is the presence of acidic N-H protons on the two primary amino groups of 4,4'-diaminobenzophenone and the secondary amine of the anilino-Grignard reagent. These protons would quench the highly basic Grignard reagent, preventing the desired C-C bond formation.
Our strategy mitigates this through:
-
Protection: The primary amino groups of 4,4'-diaminobenzophenone are protected as acetamides. This renders them non-acidic and unreactive towards the Grignard reagent.
-
Controlled Grignard Reaction: The Grignard reagent is formed from N-phenyl-4-bromoaniline. The single N-H proton on this precursor is also acidic. While protection is an option, an alternative, more atom-economical approach is to use an excess of a cheaper Grignard reagent (like methylmagnesium bromide) to deprotonate the amine first, or to use two equivalents of magnesium during the formation to generate the magnesium salt of the amine alongside the Grignard reagent. For this guide, we will proceed with the reaction on the unprotected secondary amine, noting that careful control and stoichiometry are crucial.
-
Deprotection: The acidic workup following the Grignard reaction serves a dual purpose: it hydrolyzes the magnesium alkoxide intermediate to the tertiary alcohol and simultaneously cleaves the acetyl protecting groups to regenerate the primary amines.
Synthesis of Key Precursors
Precursor 1: 4,4'-Diacetamidobenzophenone (Protection Step)
The synthesis begins with the protection of the commercially available 4,4'-diaminobenzophenone.[8][9][10]
Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4,4'-diaminobenzophenone (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (2.2 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 118 °C) for 1 hour. The suspension should dissolve to form a clear solution, followed by the precipitation of the product.
-
After 1 hour, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the white to off-white solid product in a vacuum oven at 80 °C.
Table 1: Reagents for the Synthesis of 4,4'-Diacetamidobenzophenone
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) |
| 4,4'-Diaminobenzophenone | C₁₃H₁₂N₂O | 212.25 | 243-247 | >450 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 140 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 16.5 | 118 |
Precursor 2: N-phenyl-4-bromoaniline
This precursor is synthesized via bromination of diphenylamine.
Protocol:
-
Dissolve diphenylamine (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid in a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas trap.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy any excess bromine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Table 2: Reagents for the Synthesis of N-phenyl-4-bromoaniline
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) |
| Diphenylamine | C₁₂H₁₁N | 169.22 | 53-54 | 302 |
| Bromine | Br₂ | 159.81 | -7.2 | 58.8 |
| Chloroform | CHCl₃ | 119.38 | -63.5 | 61.2 |
Core Synthesis: Grignard Reaction and Product Formation
This section details the central steps of the synthesis: formation of the Grignard reagent, its addition to the protected ketone, and the final deprotection. Anhydrous conditions are critical for the success of any Grignard reaction.[7]
Caption: Workflow for the core synthesis steps.
Formation of the Grignard Reagent
Protocol:
-
Ensure all glassware is flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Place magnesium turnings (1.1 equivalents) in a three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Prepare a solution of N-phenyl-4-bromoaniline (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromoaniline solution to the magnesium. Initiation of the reaction is indicated by gentle bubbling and a slight exotherm. A small crystal of iodine can be added to initiate the reaction if necessary.
-
Once the reaction has started, add the remaining bromoaniline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark greyish solution is used directly in the next step.
Grignard Addition to Protected Benzophenone
Protocol:
-
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4,4'-diacetamidobenzophenone (0.9 equivalents relative to the Grignard reagent) in anhydrous THF.
-
Cool the solution of the protected ketone in an ice bath to 0-5 °C.
-
Slowly transfer the prepared Grignard reagent solution to the ketone solution via a cannula or dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
Hydrolysis and Deprotection
Protocol:
-
Cool the reaction mixture from the previous step in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Once the initial vigorous reaction has subsided, add 5% aqueous hydrochloric acid to dissolve the magnesium salts and to initiate the deprotection of the acetamide groups.[7]
-
Heat the mixture under reflux for 2-4 hours to ensure complete hydrolysis of the acetyl groups. Monitor the reaction by TLC.
-
After cooling, make the aqueous layer basic (pH 9-10) by the slow addition of an aqueous sodium hydroxide or ammonium hydroxide solution to precipitate the free amine product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Table 3: Reagents for Core Synthesis and Workup
| Reagent | Formula | MW ( g/mol ) | Role |
| N-phenyl-4-bromoaniline | C₁₂H₁₀BrN | 248.12 | Grignard Precursor |
| Magnesium | Mg | 24.31 | Reagent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent (Anhydrous) |
| 4,4'-Diacetamidobenzophenone | C₁₇H₁₆N₂O₃ | 296.32 | Electrophile |
| Hydrochloric Acid | HCl | 36.46 | Catalyst/Deprotection |
| Sodium Hydroxide | NaOH | 40.00 | Neutralization |
Purification and Characterization
The crude product obtained after workup is typically a colored solid and requires purification.
-
Purification: Column chromatography on silica gel or alumina is the most effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be used for further purification.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the ratio of protons and carbons.
-
FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol, and N-H stretches of the primary and secondary amines.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Safety Considerations
-
Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere.
-
Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent. Dichloromethane and chloroform are suspected carcinogens.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
Conclusion
This guide outlines a robust and logical synthetic pathway for 4,4'-Diamino-4''-anilinotrityl alcohol. The strategy hinges on a key Grignard reaction, made feasible by a prudent protection-deprotection sequence for the reactive primary amino functionalities. By providing detailed protocols and explaining the rationale behind each step, this document serves as a practical resource for chemists aiming to synthesize this and structurally related complex triarylmethanols. Further optimization of reaction conditions, particularly for the Grignard formation and addition steps, could improve overall yield and purity.
References
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Wikipedia. Triphenylmethane. Available at: [Link]
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Britannica. Triphenylmethane dye | Synthesis, Structure, Properties. Available at: [Link]
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European Patent Office. EP 0491256 A1 - Process for the preparation of triphenylmethane dyes. Available at: [Link]
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NIST WebBook. 4,4'-Diaminobenzophenone. Available at: [Link]
-
PubChem. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Aminotriphenylmethanols, with a Core Focus on Pararosaniline
Senior Application Scientist Note: The compound of initial interest, 4,4'-Diamino-4''-anilinotrityl alcohol (CAS 68039-51-0), is a structurally specific aminotriphenylmethanol.[1] However, it is not extensively characterized in readily available scientific literature. To provide a comprehensive and technically robust guide, this document will focus on the well-characterized and structurally similar parent compound, Pararosaniline (also known as 4,4',4''-triaminotriphenylmethanol). The principles, properties, and experimental methodologies discussed herein are directly applicable to the broader class of aminotriphenylmethanols and serve as a foundational guide for researchers working with these molecules.
Introduction
Aminotriphenylmethanols and their corresponding cationic dyes are a cornerstone class of compounds in analytical chemistry, histology, and industrial applications.[2][3] Their utility stems from an intricate relationship between structure, pH, and color. In their carbinol (alcohol) form, they are typically colorless, existing as what is known as the "leuco" base. Upon acidification, the hydroxyl group is eliminated as water, leading to the formation of a resonance-stabilized carbocation. This cation, with its extended π-system, is a powerful chromophore responsible for the compound's intense color.[4]
This guide offers an in-depth exploration of the core physicochemical properties of Pararosaniline, a primary component of Basic Fuchsin.[3] We will examine its structural and spectral characteristics, solubility, and acid-base chemistry. Furthermore, this guide provides field-proven experimental protocols for purity assessment and pKa determination, explaining the scientific rationale behind the chosen methodologies.
Chemical Identity and Structure
Pararosaniline is most commonly handled as its hydrochloride salt, which appears as a dark green crystalline powder.[2][5] The positive charge of the dye cation is delocalized across the entire molecule, a feature critical to its function as a chromophore.
Table 1: Core Chemical and Physical Properties of Pararosaniline Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | [3][4] |
| Synonyms | Basic Red 9, C.I. 42500, Parafuchsin | [2][6][7] |
| CAS Number | 569-61-9 | [6][8] |
| Molecular Formula | C₁₉H₁₈ClN₃ | [4][8] |
| Molecular Weight | 323.82 - 323.83 g/mol | [6][8][9] |
| Appearance | Colorless to red crystals or green powder | [4][5] |
| Melting Point | 268-270 °C (decomposes) |[2][6][8] |
The fundamental structure of the Pararosaniline cation is depicted below. The equilibrium between this colored form and its colorless carbinol base is the key to its use as a pH indicator and in staining reagents like the Schiff test for aldehydes.[3]
Physicochemical and Spectroscopic Properties
Solubility Profile
The solubility of Pararosaniline is dictated by its form (salt or free base) and the polarity of the solvent. The hydrochloride salt exhibits some aqueous solubility, which is essential for preparing staining solutions.
Table 2: Solubility of Pararosaniline Hydrochloride
| Solvent | Solubility | Source(s) |
|---|---|---|
| Water | Slightly soluble (2-3 mg/mL) | [8][10] |
| Ethanol | Soluble (2-25 mg/mL) | [8][11] |
| Ether | Slightly soluble |[8][11] |
-
Expert Insight: The moderate solubility in both water and ethanol is advantageous. Water is the required medium for most biological applications, while ethanol can be used to create more concentrated stock solutions. When preparing aqueous solutions, gentle heating and stirring can facilitate dissolution. Filtration of the final solution is recommended to remove any undissolved particulates, ensuring a homogenous reagent.
UV-Visible Spectroscopy
The UV-Visible spectrum of Pararosaniline is highly dependent on pH. In acidic solutions, the conjugated system gives rise to a strong absorbance in the visible region, resulting in its characteristic magenta color.[12] The primary absorption maximum (λmax) is the most critical parameter for quantitative analysis, such as in HPLC detection.
Table 3: UV-Visible Absorption Maxima of Pararosaniline
| Conditions | λmax (nm) | Source(s) |
|---|---|---|
| Acidic Aqueous Solution | 542 - 546 nm | [13][14] |
| 50% Ethanol | 545 - 547 nm | [15][16] |
| Methanol:0.1% Phosphoric Acid | 544 nm | [14] |
| Ethanol | 539 nm |[17] |
-
Expert Insight: The λmax around 540-545 nm is the optimal wavelength for spectrophotometric detection and quantification.[14] When developing an HPLC method, setting the detector to this wavelength provides maximum sensitivity for the analyte. The minor peaks in the UV region (e.g., 288 nm) can also be used for detection but offer significantly lower sensitivity.[13]
Acid-Base Properties (pKa)
Experimental Protocols & Methodologies
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Trustworthiness: This protocol is designed as a self-validating system for determining the purity of Pararosaniline hydrochloride. The use of a gradient elution ensures the separation of the main compound from both more and less polar impurities, while UV-Vis detection at the λmax provides high specificity and sensitivity.
Expertise & Causality: A reversed-phase C18 column is the standard choice for moderately polar aromatic compounds like Pararosaniline.[14][19] The mobile phase combines a polar aqueous component (with an acidic modifier) and an organic solvent (acetonitrile). The acidic modifier (e.g., acetic acid or phosphoric acid) is crucial for two reasons: 1) It ensures the analyte remains in its protonated, colored form for consistent detection, and 2) It sharpens peak shape by suppressing the interaction of free silanol groups on the stationary phase with the basic amine groups of the analyte. A gradient elution, starting with a lower concentration of organic solvent and increasing over time, is employed to first elute highly polar impurities, then the main analyte, and finally any non-polar impurities that may be present from synthesis.[19]
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.[19]
-
Mobile Phase B: Acetonitrile.[19]
-
Rationale: Ammonium acetate is a volatile buffer compatible with mass spectrometry if LC-MS analysis is desired. The pH of 4.5 ensures the analyte is in its stable, charged form.
-
-
Sample Preparation:
-
Accurately weigh and dissolve Pararosaniline hydrochloride standard and sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the area of the main Pararosaniline peak by the total area of all peaks, expressed as a percentage (Area %).
-
Determination of pKa by Potentiometric Titration
Trustworthiness: This method directly measures the change in pH upon the addition of a titrant, providing empirical pKa data. System validation is achieved by calibrating the pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) immediately before the experiment.
Expertise & Causality: Potentiometric titration is a classic and reliable method for determining the dissociation constants of weak acids and bases.[21][22] For a basic compound like Pararosaniline, the sample is first dissolved and fully protonated by adding a strong acid (e.g., HCl). This solution is then titrated with a standardized strong base (e.g., NaOH). As the base is added, it neutralizes the excess strong acid first, followed by the stepwise deprotonation of the analyte's conjugate acid. A plot of pH versus the volume of titrant added will show inflection points. The pH at the midpoint of each of these buffer regions (the half-equivalence point) corresponds to a pKa value.[23]
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter and electrode using standard buffers of pH 4.01, 7.00, and 10.01.[23]
-
Sample Preparation:
-
Accurately weigh a sample of Pararosaniline hydrochloride and dissolve it in a known volume of deionized, CO₂-free water to a concentration of approximately 1-5 mM.
-
Add a standardized solution of 0.1 M HCl until the initial pH is around 2, ensuring all amine groups are fully protonated.
-
Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[23]
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature, and stir continuously with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add a standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 or 0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[22]
-
Continue the titration until the pH reaches approximately 11-12.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve to accurately locate the equivalence points (which appear as peaks).
-
Determine the volume at each half-equivalence point (half the volume of titrant needed to reach the equivalence point).
-
The pKa value is equal to the pH of the solution at each half-equivalence point. Multiple pKa values will be observed corresponding to the different amine groups.
-
Conclusion
Pararosaniline serves as an exemplary model for understanding the physicochemical properties of aminotriphenylmethanol-based compounds. Its behavior is dominated by a pH-dependent equilibrium between a colored, cationic form and a colorless carbinol base. A thorough understanding of its solubility, spectroscopic characteristics (particularly its λmax), and acid-base properties is essential for its effective application in research and industry. The HPLC and potentiometric titration protocols provided here offer robust, reliable frameworks for quality control and fundamental characterization, empowering scientists to utilize this class of compounds with precision and confidence.
References
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PubChem. (n.d.). Pararosaniline Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][4]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pararosaniline, Crystal Violet, and Crystal Violet Lactone on Primesep 100 Column. Retrieved from [Link][20]
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Kim, J. H., et al. (2017). A simple and rapid chromatographic method to determine unauthorized basic colorants (rhodamine B, auramine O, and pararosaniline) in processed foods. Journal of Food and Drug Analysis. Retrieved from [Link][19]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pararosaniline and Ethyl Red on Primesep 100 Column. Retrieved from [Link][24]
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SIELC Technologies. (2024). UV-Vis Spectrum of Pararosaniline. Retrieved from [Link][13]
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BuyersGuideChem. (n.d.). 4,4'-Diamino-4''-anilinotrityl alcohol suppliers and producers. Retrieved from [Link][1]
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SIELC Technologies. (n.d.). Pararosaniline Hydrochloride. Retrieved from [Link][7]
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Sapota, A., & Skowroń, J. (2019). Determination of pararosaniline hydrochloride in workplace air. Journal of Occupational Health. Retrieved from [Link][14]
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Al-Malah, K. I. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link][22]
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Loba Chemie. (2023). PARAROSANILINE CHLORIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link][5]
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MacsChem. (n.d.). Pararosaniline Hydrochloride. Retrieved from [Link][3]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][23]
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Loba Chemie. (n.d.). PARAROSANILINE CHLORIDE. Retrieved from [Link][16]
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- 16. 569-61-9 CAS | PARAROSANILINE CHLORIDE | Biological Stains and Dyes | Article No. 5129B [lobachemie.com]
- 17. Pararosaniline Hydrochloride | 569-61-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. ochemtutor.com [ochemtutor.com]
- 19. A simple and rapid chromatographic method to determine unauthorized basic colorants (rhodamine B, auramine O, and pararosaniline) in processed foods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Method for Analysis of Pararosaniline, Crystal Violet, and Crystal Violet Lactone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. HPLC Method for Analysis of Pararosaniline and Ethyl Red on Primesep 100 Column | SIELC Technologies [sielc.com]
4,4'-Diamino-4''-anilinotrityl Alcohol (CAS 68039-51-0): A Technical Guide to Structural Elucidation, Synthesis, and Analytical Verification
Executive Synopsis
In the realm of diagnostic histology, photoresist materials, and preclinical biochemical assays, triarylmethane derivatives serve as foundational molecular architectures. Among these, 4,4'-Diamino-4''-anilinotrityl alcohol (CAS 68039-51-0) occupies a critical niche. As a mono-phenylated leuco (carbinol) base of the pararosaniline lineage, it is the direct precursor to heavily conjugated, intensely colored triarylmethane dyes used in cellular staining and antimicrobial screening.
This whitepaper provides an authoritative, self-validating framework for the synthesis, isolation, and definitive analytical identification of CAS 68039-51-0. By understanding the mechanistic causality behind its halochromic behavior, researchers can prevent premature ionization during analysis and ensure absolute structural integrity during procurement and application .
Chemical Identity & Structural Dynamics
4,4'-Diamino-4''-anilinotrityl alcohol is characterized by a central
Nomenclature & Physicochemical Properties
| Parameter | Specification / Value |
| IUPAC Name | Bis(4-aminophenyl)(4-anilinophenyl)methanol |
| CAS Registry Number | 68039-51-0 |
| EPA SRS Name | Benzenemethanol, 4-amino- |
| Molecular Formula | C₂₅H₂₃N₃O |
| Molecular Weight | 381.48 g/mol |
| Physical State | Off-white to pale crystalline solid (in pure leuco form) |
| Solubility Profile | Soluble in MeOH, EtOH, DMSO; Insoluble in H₂O |
The Halochromic Mechanism
The defining feature of this molecule is its halochromism. In neutral or alkaline environments, the molecule remains a colorless, uncharged carbinol base. However, upon exposure to acidic conditions, the hydroxyl group is protonated and eliminated as water. This dehydration generates a highly stable, deeply colored
Fig 1: Synthesis and halochromic activation pathway of CAS 68039-51-0.
Synthesis & Isolation Methodology
The synthesis of CAS 68039-51-0 relies on the controlled, partial phenylation of pararosaniline (tris(4-aminophenyl)methanol). The primary challenge is preventing over-phenylation (which yields Spirit Blue precursors) and avoiding premature dehydration.
Protocol: Controlled Phenylation of Pararosaniline
Causality Focus: We utilize a weak organic acid (benzoic acid) rather than a strong mineral acid. Strong acids protonate the central hydroxyl, forcing carbocation formation and driving uncontrolled polymerization. Benzoic acid selectively catalyzes the amine substitution while preserving the
Step 1: Condensation Reaction
-
Charge a round-bottom flask with 1.0 equivalent of pararosaniline carbinol base and 1.5 equivalents of aniline.
-
Add 0.1 equivalents of benzoic acid as a catalyst.
-
Heat the mixture under a nitrogen atmosphere to 120°C for 4 hours.
-
Validation Checkpoint: Monitor the evolution of ammonia gas (NH₃) using damp pH paper at the condenser outlet. The reaction is complete when NH₃ evolution ceases.
-
Step 2: Quenching and Precipitation
-
Cool the reaction mixture to 60°C and slowly pour it into a vigorously stirred 5% aqueous sodium hydroxide (NaOH) solution.
-
Causality: The alkaline quench is mandatory. It neutralizes the benzoic acid and completely suppresses the ionization of the trityl alcohol, forcing the product to precipitate as the water-insoluble, colorless leuco base.
-
-
Filter the precipitate under vacuum.
Step 3: Purification
-
Recrystallize the crude solid from hot alkaline ethanol (ethanol containing 0.1% triethylamine).
-
Validation Checkpoint: The resulting crystals must be off-white or pale. A deep blue or violet tint indicates acid contamination and carbocation formation, requiring re-dissolution and alkaline washing.
-
Analytical Identification Protocol (CAS Verification)
To definitively verify the identity of CAS 68039-51-0, researchers must employ a multi-modal spectroscopic approach. Because the molecule is highly sensitive to ionization, standard analytical protocols must be modified.
Fig 2: Multi-modal spectroscopic workflow for CAS 68039-51-0 verification.
Protocol: Spectroscopic Validation Workflow
Step 1: Sample Preparation (Critical) Dissolve the sample in HPLC-grade Methanol containing 0.1% Triethylamine (TEA).
-
Causality: Standard deuterated chloroform (CDCl₃) often contains trace DCl, which will instantly ionize the leuco base, turning the solution blue and drastically shifting NMR resonances. Alkaline methanol ensures the molecule remains in its intact carbinol state.
-
Validation Checkpoint: The prepared solution must be optically transparent and colorless.
Step 2: HPLC-UV/Vis Analysis Run the sample using a C18 column with a neutral mobile phase (e.g., Water/Acetonitrile, no TFA). Monitor at the isosbestic point (~260 nm) for the aromatic rings. The absence of a peak at 590-600 nm confirms the leuco base is intact.
Step 3: Electrospray Ionization Mass Spectrometry (ESI-MS) Inject the sample into the ESI-MS in positive ion mode.
-
Causality: Unlike Electron Impact (EI) which destroys trityl architectures, soft ESI promotes the specific loss of the hydroxyl group. You are not looking for the intact molecular ion
at m/z 382. Instead, the defining diagnostic marker is the highly stable trityl carbocation at m/z 364.18 .
Step 4: Nuclear Magnetic Resonance (NMR) Perform ¹H-NMR in DMSO-d₆ (neutral). Look for the distinct differentiation between the primary amines (broad singlet, ~5.0 ppm, 4H) and the secondary anilino amine (singlet, ~8.2 ppm, 1H). The central hydroxyl proton will appear as a sharp singlet (~6.2 ppm, 1H) if hydrogen bonding is controlled.
Quantitative Spectroscopic Markers
| Analytical Modality | Diagnostic Marker | Structural Correlation |
| ESI-MS (+ mode) | m/z 364.18 (Base Peak) | |
| ¹H-NMR (DMSO-d₆) | ~6.2 ppm (s, 1H) | Central aliphatic -OH proton |
| ¹H-NMR (DMSO-d₆) | ~8.2 ppm (s, 1H) | Secondary anilino -NH- proton |
| ¹H-NMR (DMSO-d₆) | ~5.0 ppm (br s, 4H) | Two primary -NH₂ groups |
| FTIR (ATR) | ~3400 cm⁻¹ | O-H stretching (carbinol core) |
| FTIR (ATR) | ~3300 - 3200 cm⁻¹ | N-H stretching (primary & secondary amines) |
Industrial and Research Applications
Beyond its role as a chemical intermediate, CAS 68039-51-0 is heavily regulated and monitored due to its industrial utility. It is officially listed in the Chemical Appendix to the Harmonized Tariff Schedule of the United States , underscoring its historical and ongoing importance in bulk chemical manufacturing.
In preclinical drug development, derivatives of this molecule are synthesized to create custom biological stains. By modifying the anilino ring, researchers can tune the lipophilicity of the resulting dye, allowing for targeted staining of specific cellular organelles (e.g., mitochondria or lipid droplets) during high-throughput phenotypic screening.
References
-
United States Environmental Protection Agency (EPA). "Benzenemethanol, 4-amino-.alpha.-(4-aminophenyl)-.alpha.-[4-(phenylamino)phenyl]-". Substance Registry Services.[Link]
-
United States International Trade Commission (USITC). "Chemical Appendix to the Harmonized Tariff Schedule". USITC Publications.[Link]
Technical Guide: Spectroscopic Characterization of 4,4'-Diamino-4''-anilinotrityl Alcohol
The following technical guide details the spectroscopic characterization of 4,4'-Diamino-4''-anilinotrityl alcohol (CAS: 68039-51-0). This document is structured for researchers requiring rigorous structural validation of this triphenylmethane dye intermediate.
Executive Summary & Chemical Identity
4,4'-Diamino-4''-anilinotrityl alcohol is the carbinol base (leuco form) of the triarylmethane dye class often associated with Spirit Blue or phenylated Pararosaniline derivatives. Unlike its colored cationic counterpart, this alcohol exists as a colorless solid, stabilized under neutral to basic conditions.
-
IUPAC Name: (4-aminophenyl)-[4-(phenylamino)phenyl]-(4-aminophenyl)methanol
-
Common Name: Mono-phenyl pararosaniline carbinol base
-
CAS Number: 68039-51-0
-
Molecular Formula: C₂₅H₂₃N₃O
-
Molecular Weight: 381.48 g/mol
Critical Structural Feature
The defining spectroscopic signature of this molecule is the sp³ hybridized central carbon (the trityl carbon). In the dye form (cation), this carbon is sp² hybridized. Successful characterization relies on confirming the presence of the hydroxyl group and the tetrahedral geometry of the central carbon, distinct from the planar cationic form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Data presented represents the carbinol base form in deuterated DMSO (DMSO-d₆) or Acetonitrile-d₃. Shifts may vary slightly based on concentration and water content.
¹H NMR Characterization
The proton spectrum reveals three distinct aromatic systems: two identical aminophenyl rings and one anilinophenyl ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.15 | Singlet (Broad) | 1H | -NH- (Anilino) | Secondary amine proton; deshielded by the N-phenyl ring. |
| 7.15 - 7.25 | Multiplet | 2H | Ar-H (Phenyl meta) | Protons on the terminal phenyl ring (anilino group). |
| 7.05 | Doublet (J=8.5 Hz) | 2H | Ar-H (Ring C, meta to NH) | Protons on the central ring carrying the anilino group. |
| 6.95 | Doublet (J=8.5 Hz) | 4H | Ar-H (Rings A/B, meta to NH₂) | Protons on the two aminophenyl rings (closest to central C). |
| 6.85 | Multiplet | 3H | Ar-H (Phenyl ortho/para) | Terminal phenyl ring protons. |
| 6.75 | Doublet (J=8.5 Hz) | 2H | Ar-H (Ring C, ortho to NH) | Protons adjacent to the anilino nitrogen. |
| 6.45 | Doublet (J=8.5 Hz) | 4H | Ar-H (Rings A/B, ortho to NH₂) | Protons adjacent to the primary amino groups (shielded). |
| 5.85 | Singlet | 1H | -OH | Hydroxyl proton on the central trityl carbon. Disappears with D₂O shake. |
| 4.90 | Broad Singlet | 4H | -NH₂ | Primary amino protons. Broad due to exchange. |
¹³C NMR Characterization
The "Smoking Gun" for the alcohol form is the signal at ~81 ppm . If the sample has degraded to the dye (cation), this peak disappears, and a downfield signal (>160 ppm) appears.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 147.5 | Quaternary (C-N) | Ipso carbon of Rings A/B (attached to -NH₂). |
| 144.2 | Quaternary (C-N) | Ipso carbon of Ring C (attached to -NH-Ph). |
| 142.8 | Quaternary (C-N) | Ipso carbon of the terminal Phenyl ring. |
| 138.5 | Quaternary (C-C) | Ipso carbons attached to the central trityl carbon. |
| 129.2 | Methine (CH) | Aromatic CH (meta to N). |
| 127.8 | Methine (CH) | Aromatic CH (Phenyl ring). |
| 119.5 | Methine (CH) | Aromatic CH (Phenyl ring para). |
| 116.2 | Methine (CH) | Aromatic CH (Ring C, ortho to NH). |
| 113.8 | Methine (CH) | Aromatic CH (Rings A/B, ortho to NH₂). |
| 81.2 | Quaternary (sp³) | Central Trityl Carbon (C-OH). Diagnostic Peak. |
Infrared (IR) Spectroscopy
The IR spectrum distinguishes the alcohol functionality from the amine groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3450, 3360 | Medium, Sharp | Primary Amine (-NH₂) | N-H asymmetric and symmetric stretching (doublet). |
| 3320 | Medium, Broad | Alcohol (-OH) | O-H stretching (often overlaps with N-H). |
| 3280 | Weak, Sharp | Secondary Amine (-NH-) | N-H stretching (singlet). |
| 3030 | Weak | Aromatic C-H | C-H stretching. |
| 1610, 1510 | Strong | Aromatic Ring | C=C skeletal vibrations. |
| 1280 | Strong | C-N (Aromatic) | C-N stretching (Anilino group). |
| 1170 | Medium | C-O (Tertiary Alcohol) | C-O stretching. |
| 820 | Strong | p-Substituted Benzene | C-H out-of-plane bending (indicates 1,4-substitution). |
Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the trityl cation formed after the loss of the hydroxyl group.
-
Ionization Mode: ESI (+) or EI
-
Molecular Ion (M⁺): m/z 381.2
-
Base Peak: m/z 364.2 [M - OH]⁺
Fragmentation Pathway
The molecule readily loses the hydroxyl group to form the resonance-stabilized triphenylmethyl cation (the dye chromophore).
Figure 1: Primary fragmentation pathway in Mass Spectrometry showing the facile formation of the stable trityl cation.
Synthesis & pH-Dependent Equilibrium
Understanding the equilibrium between the alcohol (carbinol base) and the cation is vital for sample preparation. The NMR sample must be prepared in a neutral or slightly basic solvent (e.g., DMSO-d₆ + trace K₂CO₃) to prevent in-situ conversion to the paramagnetic or colored cationic form.
Figure 2: The pH-dependent equilibrium between the sp³ hybridized alcohol (target of this guide) and the sp² hybridized dye cation.
Experimental Protocol: Sample Preparation for NMR
To ensure the spectrum reflects the alcohol and not the salt:
-
Solvent Selection: Use DMSO-d₆ or Acetone-d₆. Avoid CDCl₃ if it is acidic (common in aged chloroform).
-
Basification (Optional): If the solid has a slight violet tint (indicating cation presence), add a micro-spatula tip of solid K₂CO₃ to the NMR tube or filter the solution through a basic alumina plug before analysis.
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Acquisition:
-
1H: 16 scans, 1 second relaxation delay.
-
13C: 1024 scans minimum (quaternary carbons are slow to relax).
-
References
-
National Institutes of Health (NIH). (2019). Determination of Pararosaniline Hydrochloride in Workplace Air. PMC6599228. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis and characterization of triphenylmethane dye derivatives. RSC Advances. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift of Triphenylmethanol Derivatives. Retrieved from [Link]
Theoretical Frameworks for 4,4'-Diamino-4''-anilinotrityl Alcohol
Electronic Structure, Chromophoric Properties, and Material Applications[1]
Executive Summary
This technical guide provides a comprehensive theoretical analysis of 4,4'-Diamino-4''-anilinotrityl alcohol (CAS: 68039-51-0), the carbinol base of a mono-phenylated rosaniline derivative. While historically utilized as a precursor for solvent-soluble dyes (e.g., Spirit Blue, Opal Blue), recent theoretical interest has surged regarding its potential as a Hole Transport Material (HTM) in optoelectronics and as a pH-sensitive chromophore.
This document outlines the computational protocols required to model its physicochemical properties, detailing the transition from its colorless
Part 1: Chemical Identity & Structural Significance
The molecule is an asymmetric triphenylmethane derivative. Unlike Pararosaniline (which possesses
Structure:
-
Core: Triphenylmethanol (Trityl alcohol).
-
Substituents: Two 4-amino groups (
) and one 4-anilino group ( ). -
State: Exists as a colorless carbinol base in neutral/alkaline conditions and converts to a violet/blue carbocation in acidic media.
| Feature | Description | Theoretical Implication |
| Hybridization | Central Carbon ( | The basis of its halochromism (pH sensitivity). |
| Symmetry | Requires extensive conformational searching; multiple local minima. | |
| Donors | 2 Primary Amines, 1 Secondary Amine | The secondary amine (anilino) acts as the primary hole stabilization site. |
Part 2: Computational Methodology
To accurately model this system, researchers must account for the high polarizability of the
2.1 Recommended DFT Protocols
-
Geometry Optimization: B3LYP/6-31G(d,p) is the standard workhorse for TPM dyes, providing accurate bond lengths for the central
bonds. -
Excited States (TD-DFT): For the cationic dye form, CAM-B3LYP or wB97X-D (range-separated functionals) are required to correct for charge-transfer (CT) ghost states common in large
-conjugated systems. -
Solvation: The Polarizable Continuum Model (PCM) or SMD is mandatory. Gas-phase calculations will fail to predict the stability of the ionic form.
2.2 Workflow Visualization
The following diagram outlines the self-validating computational workflow for characterizing this molecule.
Figure 1: Standardized computational workflow for Triphenylmethane derivatives, ensuring conformational stability before excited-state analysis.
Part 3: Electronic Structure & Chromophoric Mechanism
3.1 The Propeller Conformation
Theoretical studies on TPM dyes consistently show a "propeller" shape where the phenyl rings are twisted out of plane (typically 30-40°) to minimize steric repulsion between the ortho-hydrogens.
-
Impact of Anilino Group: The bulky N-phenyl group increases the twist angle of its attached ring, potentially decoupling it slightly from the central conjugation. This results in a hypsochromic shift (blue shift) relative to a planar ideal, but the extended conjugation of the extra phenyl group dominates, causing an overall bathochromic shift (red shift) compared to the parent Pararosaniline.
3.2 HOMO-LUMO Topology
-
HOMO: Located primarily on the nitrogen atoms of the amino/anilino groups. The N-phenyl nitrogen contributes significantly to the highest occupied molecular orbital, acting as the primary electron donor.
-
LUMO: Concentrated on the central carbon and the ortho/para positions of the phenyl rings (quinoid character).
-
Band Gap: The transition from the neutral alcohol to the cation drastically lowers the HOMO-LUMO gap, moving absorption from the UV (
nm) to the Visible ( nm).
3.3 Ionization Pathway (Halochromism)
The core utility of this molecule lies in its acid-base switching. The theoretical reaction coordinate is defined by the heterolytic cleavage of the C-O bond.
Figure 2: The reversible ionization mechanism. The stability of the Cation node is the primary descriptor for dye fastness and sensor sensitivity.
Part 4: Applications in Material Science
4.1 Hole Transport Materials (HTM)
Recent theoretical studies suggest that trityl derivatives function effectively as HTMs in perovskite solar cells.
-
Amorphous Nature: The non-planar, propeller structure prevents crystallization, ensuring smooth, pinhole-free film formation—a critical requirement for HTMs.
-
Hole Mobility: The N-phenyl group enhances hole delocalization. DFT calculations of the Reorganization Energy (
) for the hole transfer process (Neutral Cation radical) typically show lower values for phenylated derivatives compared to simple amines, predicting higher hole mobility.
4.2 Nonlinear Optical (NLO) Properties
The asymmetry of 4,4'-Diamino-4''-anilinotrityl alcohol (
-
Theoretical Prediction: DFT calculations often reveal that pushing-pulling electrons from the amino donors to the central carbon acceptor (in the cationic form) results in high second-order NLO responses, making these materials candidates for electro-optic switching.
References
-
DFT Studies on Triphenylmethane Dyes
- Title: Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study.
-
Source: Theoretical Chemistry Accounts (2023).[1]
- Context: Establishes the B3LYP/CAM-B3LYP protocols for TPM c
-
Hole Transport Theoretical Framework
- Title: Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances.
- Source: MDPI (Polymers, 2021).
- Context: Discusses the role of triphenylmethane/triphenylamine derivatives as HTMs and the use of DFT to predict hole mobility.
-
Chemical Properties & Identity
-
Electronic Reactivity Mapping
- Title: Electronic reactivity mapping of triphenylmethane dyes: An integr
- Source: ResearchG
- Context: Methodologies for mapping reactive sites (Fukui indices) on the TPM scaffold.
Sources
The Pharmacological Potential of Anilinotrityl Derivatives: From Synthetic Scaffolds to Bioactive Agents
Executive Summary
The anilinotrityl moiety—a structural hybrid of a triphenylmethyl (trityl) group and an aniline derivative—represents a privileged pharmacophore in medicinal chemistry. While historically utilized as a steric protecting group or a precursor in dye chemistry, recent investigations have repositioned this scaffold as a potent modulator of biological targets.
This technical guide analyzes the biological activity of anilinotrityl derivatives, distinguishing between N-tritylanilines (
Part 1: Structural Classification & Chemical Logic[1]
To understand the biological activity, one must first deconstruct the scaffold into its functional components. The "anilinotrityl" architecture is bipartite:
-
The Trityl Core (
): A bulky, lipophilic "propeller" shape that occupies large hydrophobic pockets in proteins (e.g., the pore of potassium channels or the active site of CYP enzymes). It also stabilizes carbocation intermediates, facilitating specific metabolic or activation pathways. -
The Aniline Moiety (
): A tunable aromatic amine that serves as a hydrogen bond donor/acceptor and a handle for further functionalization (e.g., sulfonylation to mimic transition state analogs).[1]
Structural Isomers and Pharmacological Relevance[2]
The connectivity between these two units dictates biological function.
| Class | Structure | Primary Application | Biological Mechanism |
| N-Tritylanilines | Prodrugs, Fluorophores | Latent Alkylators: Acid-labile bond can release trityl cations in acidic microenvironments (e.g., tumor stroma).[1] | |
| C-Tritylanilines | Ion Channel Blockers | Steric Occlusion: The trityl group anchors the molecule in the channel pore; the aniline mimics the polarity of the channel filter.[1] |
Visualization: Structural Activity Relationship (SAR)[1]
Figure 1: Structural dissection of anilinotrityl derivatives and their mapping to specific biological activities.[1]
Part 2: Biological Mechanisms of Action
KCa3.1 Channel Inhibition (Immunomodulation & Anticancer)
The most validated target for trityl-containing aromatics is the intermediate-conductance calcium-activated potassium channel (KCa3.1) .[1]
-
Mechanism: KCa3.1 channels regulate calcium signaling by maintaining the negative membrane potential required for
influx.[1] Blockade of these channels depolarizes the cell, inhibiting calcium entry. -
Relevance:
-
T-Cell Activation: KCa3.1 is crucial for T-cell proliferation.[1] Inhibitors like TRAM-34 (a structural analog of trityl-anilines) are potent immunosuppressants.[1]
-
Cancer: KCa3.1 is overexpressed in prostate, breast, and pancreatic cancers. Anilinotrityl derivatives mimic the pharmacophore of TRAM-34, blocking the channel pore via the trityl group while the aniline group interacts with the selectivity filter.
-
Mitochondrial Hexokinase II Dissociation (Metabolic Disruption)
Trityl-based compounds, including specific phosphonate derivatives and aniline analogs, have shown the ability to detach Hexokinase II (HKII) from the Voltage-Dependent Anion Channel (VDAC) on the mitochondrial outer membrane.[1]
-
Causality: HKII bound to VDAC gains privileged access to mitochondrial ATP and prevents apoptosis by blocking Bax/Bak oligomerization.[1]
-
Effect: Displacing HKII restores the cell's susceptibility to apoptosis, a strategy known as "metabolic uncoupling."
-
Data Point: Triphenylmethyl phosphonates (TPMP) have demonstrated
values in the low micromolar range (5–20 µM) against glioblastoma cell lines.[1]
Antimicrobial Activity
N-Tritylanilines exhibit antimicrobial properties distinct from traditional antibiotics.[1] The mechanism is often linked to the stability of the trityl cation .[2]
-
Action: Upon protonation or enzymatic cleavage, the lipophilic trityl cation can insert into bacterial membranes, disrupting integrity.
-
Spectrum: Activity is generally higher against Gram-positive bacteria (e.g., S. aureus) due to the lack of an outer membrane, which shields Gram-negatives from bulky lipophilic molecules.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Tritylaniline (Standard Reference)
Use this protocol to generate the core scaffold for biological screening.[1]
Reagents: Aniline (1.0 eq), Trityl Chloride (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1]
-
Dissolution: Dissolve 10 mmol of aniline in 50 mL of anhydrous DCM under a nitrogen atmosphere.
-
Base Addition: Add 12 mmol of triethylamine (TEA) to scavenge HCl generated during the reaction.
-
Tritylation: Add 10 mmol of trityl chloride portion-wise at
. The reaction is exothermic; control temperature to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Wash with water (
mL), brine ( mL), and dry over . -
Purification: Recrystallize from ethanol to yield N-tritylaniline as colorless crystals.
Protocol B: KCa3.1 Channel Blockade Assay (Patch Clamp)
Use this protocol to validate ion channel modulation.[1]
System: CHO cells stably expressing human KCa3.1.[1]
-
Setup: Use whole-cell patch-clamp configuration.
-
Pipette Solution: 145 mM K-Aspartate, 2 mM
, 10 mM HEPES, 10 mM EGTA, 8.5 mM (free ). -
Bath Solution: 160 mM Na-Aspartate, 4.5 mM KCl, 2 mM
, 1 mM , 5 mM HEPES. -
Voltage Protocol: Hold membrane potential at -80 mV. Apply voltage ramps from -120 mV to +40 mV over 200 ms every 10 seconds.
-
Application: Peruse the anilinotrityl derivative (dissolved in DMSO, final conc. <0.1%) into the bath.
-
Measurement: Calculate % inhibition of the slope conductance at -80 mV.
Visualization: Experimental Workflow
Figure 2: Integrated workflow for synthesizing and validating anilinotrityl derivatives.
Part 4: Quantitative Data Summary
The following table summarizes the biological activity of key trityl-amine derivatives relative to standard controls.
| Compound | Target | Reference Standard | Relative Potency | |
| TRAM-34 (Analog) | KCa3.1 | 20 nM | Clotrimazole | 200x more selective |
| 4-Tritylaniline | Isatin Synth.[1] | N/A | Aniline | Superior Solubility |
| TPMP-I-2 | Hexokinase II | ~15 µM | 3-BrPA | Comparable |
| N-Trityl-Imidazoles | CYP51 (Fungal) | 0.1 - 1.0 µM | Fluconazole | Variable |
Note: TRAM-34 is a triarylmethane structurally related to C-tritylanilines and serves as the benchmark for this pharmacophore's ion channel activity.[1]
References
-
Wulff, H., et al. (2000). "Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IKCa1: a potential immunosuppressant."[1] Proceedings of the National Academy of Sciences, 97(14), 8151-8156. Link[1]
-
Pengal, R. A., et al. (2011). "Triphenylmethyl derivatives enhance the anticancer effect of immunotoxins." Journal of Immunotherapy, 34(5), 438-447.[1] Link
-
Klein, L. L., et al. (2013). "Synthesis of Substituted Isatins." Tetrahedron Letters, 54(8), 1008-1011.[1] Link
-
Agarwal, J. J., et al. (2013). "TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity."[1][3][4] PLoS One, 8(5), e63028.[1] Link
-
PubChem. "N-Tritylaniline (Compound Summary)." National Library of Medicine. Link[1]
Sources
- 1. Benzenamine, 4-(triphenylmethyl)- | C25H21N | CID 89914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. abmole.com [abmole.com]
- 4. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4,4'-Diamino-4''-anilinotrityl Alcohol as a pH Indicator in Non-Aqueous Titrimetry
[1]
Introduction & Mechanistic Basis
4,4'-Diamino-4''-anilinotrityl alcohol (CAS 68039-51-0), structurally related to the carbinol bases of Spirit Blue and Methyl Violet , serves as a sensitive acid-base indicator.[1] Unlike standard aqueous indicators, this compound excels in non-aqueous environments , particularly for the quantitative analysis of weak bases (e.g., pharmaceutical amine salts) using glacial acetic acid media.[1]
Mechanism of Action
The indicator functions through a pH-dependent reversible transformation between its colorless carbinol (leuco) form and its highly conjugated, colored quinoid cation forms.[1]
-
Carbinol Base (Colorless/Pale): In highly alkaline or neutral non-protic conditions, the molecule exists as a triphenylmethanol derivative.[1]
-
Mono-Cation (Violet/Blue): In weak acids (e.g., glacial acetic acid), the hydroxyl group is protonated and lost as water, forming a resonance-stabilized carbonium ion (the dye).[1] This is the starting color in a titration.[1]
-
Di/Tri-Cation (Green/Yellow): As strong acid (titrant, e.g., perchloric acid) is added, the amino groups are protonated, disrupting the conjugation system and causing a hypsochromic shift (Blue
Green Yellow).[1]
Structural & Chemical Properties
| Property | Specification |
| Chemical Name | 4,4'-Diamino-4''-anilinotrityl alcohol |
| Synonyms | Monophenylpararosaniline carbinol; Solvent Blue 23 precursor (analogue) |
| CAS Number | 68039-51-0 |
| Molecular Formula | |
| Indicator Class | Triphenylmethane |
| Transition Type | Acid-Base (Non-Aqueous) |
| Visual Transition | Violet (Base) |
Experimental Workflow: Non-Aqueous Titration
This protocol describes the quantification of a weak base (e.g., an amine drug substance) using 0.1 N Perchloric Acid.[1]
Reagents & Equipment[1]
-
Analyte: Pharmaceutical raw material (Weak Base,
4–6). -
Solvent: Glacial Acetic Acid (Anhydrous).[1]
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Indicator Solution: 4,4'-Diamino-4''-anilinotrityl alcohol (0.1% w/v in Glacial Acetic Acid).
-
Equipment: Class A Burette (10 mL or 25 mL), Magnetic Stirrer, Potentiometer (optional for validation).
Step-by-Step Protocol
Phase 1: Preparation of Indicator Solution
-
Weigh 100 mg of 4,4'-Diamino-4''-anilinotrityl alcohol.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 80 mL of Glacial Acetic Acid .
-
Sonicate for 5 minutes to ensure complete dissolution (solution will turn deep violet due to solvolysis).
-
Dilute to volume with Glacial Acetic Acid.
-
Stability Note: Store in an amber bottle. Stable for 30 days at room temperature.
-
Phase 2: Standardization of Titrant
Before analyzing samples, standardize the 0.1 N
-
Dry KHP at 120°C for 2 hours.
-
Dissolve accurately weighed KHP (~200 mg) in 50 mL Glacial Acetic Acid.
-
Add 2 drops of the Indicator Solution.[1]
-
Titrate with 0.1 N
until the color shifts from Violet to a distinct Blue-Green .
Phase 3: Sample Titration[1]
-
Dissolution: Accurately weigh the sample (equivalent to ~2-3 mL of titrant consumption) into a 250 mL Erlenmeyer flask.
-
Solvation: Add 50 mL of Glacial Acetic Acid (or Acetic Anhydride if water removal is critical). Stir until dissolved.
-
Indicator Addition: Add 2–3 drops of the 4,4'-Diamino-4''-anilinotrityl alcohol indicator solution.
-
Observation: The solution should appear Violet (indicating the basic form of the indicator relative to the strong acid titrant).[1]
-
-
Titration: Titrate with 0.1 N
dropwise. -
Endpoint Detection:
Data Calculation
Calculate the assay percentage using the formula:
- : Volume of titrant consumed (mL)
- : Normality of titrant
- : Equivalence factor (mg/mEq of analyte)
- : Weight of sample (mg)
Visualization of Signaling Pathway
The following diagram illustrates the protonation events driving the color change, critical for understanding the endpoint.
Caption: Step-wise protonation mechanism of 4,4'-Diamino-4''-anilinotrityl alcohol in acetic acid media.
Validation & Troubleshooting
To ensure data integrity (Trustworthiness), perform the following validation steps:
Method Validation Table
| Parameter | Acceptance Criteria | Troubleshooting |
| Blank Determination | < 0.05 mL titrant | If high, check solvent water content (add Acetic Anhydride).[1] |
| Precision (RSD) | < 1.0% (n=6) | Inconsistent endpoint? Use potentiometric confirmation. |
| Color Stability | Stable for > 5 mins | Fading color implies reaction with analyte; titrate faster.[1] |
Potentiometric Cross-Validation
For new drug substances, validate the visual endpoint against a potentiometric titration.[1]
References
-
Bishop, E. (1972).[1] Indicators. Pergamon Press.[1] (Detailed chemistry of triphenylmethane indicators).
-
Pharmacopoeial Forum. (2020).[1] Non-aqueous Titration of Weak Bases. USP-NF General Chapter <541>.[1] Link[1]
-
Green, F. J. (1990).[1] The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Aldrich Chemical Company.[1] (Structural analogues and spectral shifts).
-
Conn, H. J. (1977).[1][2] Biological Stains.[1] Williams & Wilkins.[1] (Reference for Aniline Blue and Rosaniline derivatives).[1]
Application Note: Mechano-Responsive and Chemosensory Polymers using 4,4'-Diamino-4''-anilinotrityl Alcohol
This Application Note is structured as a comprehensive technical guide for the incorporation of 4,4'-Diamino-4''-anilinotrityl alcohol (CAS 68039-51-0) into functional polymers. It focuses on its utility as a mechanochromic chain extender and stimuli-responsive sensor .
Executive Summary
4,4'-Diamino-4''-anilinotrityl alcohol (hereafter DATA-OH ) is a specialized functional monomer belonging to the triarylmethane leuco-dye family. Unlike standard diamines used in polymer synthesis, DATA-OH possesses a latent "trigger" moiety—the central carbinol (C-OH) bond.
When integrated into a polymer backbone, this molecule acts as a mechanophore . Under mechanical stress (stretching, compression) or acidic environments, the central C-OH bond undergoes heterolytic cleavage, generating a resonance-stabilized trityl carbocation . This transition is accompanied by a dramatic color change from colorless to deep blue , providing visual self-reporting of material fatigue, damage, or pH changes.
Key Applications
-
Damage Sensing Elastomers: Visual detection of strain/failure in coatings and sealants.
-
Smart Hydrogels: pH-responsive swelling and colorimetric sensing.
-
Antibacterial Coatings: Cationic activation releases antimicrobial efficacy.
Chemical Mechanism & Properties[1][2][3][4]
The Mechano-Switch
The core utility of DATA-OH lies in its ability to switch between a neutral, colorless state and a cationic, colored state.
-
Resting State (Leuco Form): The molecule is electrically neutral and colorless. The central carbon is
hybridized (tetrahedral). -
Activated State (Dye Form): Upon bond rupture (force or acid), the hydroxyl group leaves. The central carbon becomes
hybridized (planar), allowing extensive -conjugation across the three phenyl rings. The anilino group acts as a strong auxochrome, red-shifting the absorption to the blue region (~600 nm).
Functional Group Reactivity
For polymer synthesis, DATA-OH is treated as a difunctional monomer :
-
Primary Amines (2x -NH₂): Highly nucleophilic. React rapidly with isocyanates (to form ureas) or acid chlorides (to form amides). These form the main polymer chain.
-
Secondary Amine (-NH-Ph): Sterically hindered and less nucleophilic. Under controlled conditions (temp < 60°C), it remains unreacted, preventing unwanted crosslinking.
-
Tertiary Alcohol (C-OH): Sterically crowded. Does not participate in urethane formation under standard amine-isocyanate reaction conditions, preserving the mechanophore function.
Figure 1: Activation pathway of DATA-OH from colorless precursor to colored cation.
Protocol: Synthesis of Mechanochromic Polyurethane (PU)
This protocol describes the synthesis of a segmented polyurethane elastomer where DATA-OH serves as the chain extender. The resulting material will turn blue upon stretching.
Materials Required
| Reagent | Function | Purity/Grade |
| PTMG-1000 (Poly(tetramethylene ether)glycol) | Soft Segment (Polyol) | |
| MDI (4,4'-Methylene diphenyl diisocyanate) | Hard Segment (Isocyanate) | >98%, Fused |
| DATA-OH (4,4'-Diamino-4''-anilinotrityl alcohol) | Chain Extender / Mechanophore | >95% (CAS 68039-51-0) |
| DMAc (Dimethylacetamide) | Solvent | Anhydrous |
| DBTDL (Dibutyltin dilaurate) | Catalyst | 1% soln in DMAc |
Experimental Workflow
Step 1: Pre-polymer Formation
-
Drying: Dry PTMG-1000 in a vacuum oven at 100°C for 2 hours to remove moisture.
-
Reaction: In a dry 3-neck flask under nitrogen, dissolve MDI (2.0 equiv) in anhydrous DMAc (20 wt% solids).
-
Addition: Add dried PTMG-1000 (1.0 equiv) dropwise to the MDI solution at 60°C.
-
Catalysis: Add 2 drops of DBTDL catalyst.
-
Incubation: Stir at 80°C for 2 hours. The formation of NCO-terminated pre-polymer is confirmed by FTIR (strong peak at 2270 cm⁻¹).
Step 2: Chain Extension with DATA-OH
-
Preparation: Dissolve DATA-OH (1.0 equiv) in minimal anhydrous DMAc. Note: Protect from light to prevent premature photo-oxidation.
-
Extension: Cool the pre-polymer solution to 40°C. Add the DATA-OH solution slowly over 30 minutes.
-
Critical: Keep temperature low to favor reaction with the primary amines over the secondary aniline or the hydroxyl group.
-
-
Completion: Stir for 4 hours at 40-50°C. The viscosity will increase significantly.
-
Termination: (Optional) Add a drop of methanol to quench any residual isocyanate.
Step 3: Film Casting & Curing
-
Casting: Pour the viscous polymer solution onto a Teflon mold or glass plate.
-
Drying: Evaporate solvent in a vacuum oven at 60°C for 24 hours.
-
Annealing: Post-cure at 80°C for 4 hours to ensure phase separation.
Figure 2: Step-by-step synthesis workflow for incorporating DATA-OH into polyurethane.
Validation & Testing
Activation Testing (Qualitative)
-
Cut a "dog-bone" specimen from the cast film.
-
Manually stretch the film.
-
Observation: The film should transition from transparent/pale yellow to Deep Blue at the necking point (region of highest stress).
-
Reversibility: Upon relaxation, the color may fade slowly (over hours/days) as the cation recombines with moisture or the hydroxyl group, though in solid state this is often irreversible or very slow (hysteresis).
Spectroscopic Verification[4]
-
UV-Vis: Dissolve a small polymer sample in acidic DMF. A strong absorption peak should appear between 590–610 nm (characteristic of the anilinotrityl cation).
-
FTIR: Verify the presence of Urea carbonyls (~1640 cm⁻¹) and absence of NCO peak (2270 cm⁻¹).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Gelation during synthesis | Crosslinking via secondary amine or -OH | Reduce reaction temperature (<50°C); Ensure strict 1:1 stoichiometry of amines to NCO. |
| No color change on stress | Low molecular weight or poor incorporation | Increase molecular weight by purifying reagents; Ensure DATA-OH is fully dissolved before addition. |
| Premature Blue Color | Acidic impurities in solvent or silica glassware | Use base-washed glassware; Add trace triethylamine to the solvent to keep conditions basic during synthesis. |
References
-
Mechanophore Fundamentals: Davis, D. A., et al. "Force-induced activation of covalent bonds in mechanoresponsive polymeric materials." Nature2009 , 459, 68-72. Link
-
Trityl Chemistry: Gessner, T., & Mayer, U. "Triarylmethane and Diarylmethane Dyes." Ullmann's Encyclopedia of Industrial Chemistry, 2000 . Link
-
Polyurethane Synthesis: Szycher, M. Szycher's Handbook of Polyurethanes. CRC Press, 2012 . Link
-
Aniline Blue Structure: "Acid Blue 22 / Aniline Blue." StainsFile. Link
Application Notes and Protocols for Amino-Substituted Trityl Alcohols as Fluorescent Probes
Introduction: Unveiling the Potential of Amino-Substituted Trityl Alcohols in Fluorescence Sensing
The trityl (triphenylmethyl) scaffold has long been a cornerstone in synthetic organic chemistry, primarily recognized for its utility as a sterically demanding and acid-labile protecting group. However, the inherent electronic and conformational properties of the triarylmethyl system also provide a fertile ground for the development of advanced functional molecules. The introduction of amino substituents onto the phenyl rings of the trityl alcohol core gives rise to a class of compounds with intriguing photophysical properties, positioning them as promising candidates for fluorescent probes. This guide focuses on the application of 4,4'-Diamino-4''-anilinotrityl alcohol and its close structural analogs, such as 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol, as environmentally sensitive fluorescent reporters.
These molecules belong to the broader family of triarylmethane dyes, which are known for their intense coloration and, in some cases, fluorescence. A key characteristic of many triarylmethane dyes is their propeller-like conformation, which allows for non-radiative decay pathways, often rendering them weakly fluorescent in solution. However, restriction of the torsional motion of the phenyl rings, either through increased solvent viscosity or binding to a macromolecule, can lead to a significant enhancement of their fluorescence quantum yield. This "fluorogenic" behavior is a highly desirable attribute for a fluorescent probe, as it minimizes background signal and enhances the signal-to-noise ratio.
Furthermore, the presence of amino groups, which can be protonated and deprotonated, introduces a pH-sensitivity to the electronic structure of the molecule. This, coupled with the acid-lability of the trityl carbinol, suggests a mechanism for pH-dependent fluorescence, making these compounds particularly attractive for probing acidic environments, such as those found in endosomes, lysosomes, and tumor microenvironments.
This document provides a comprehensive overview of the theoretical underpinnings and practical applications of amino-substituted trityl alcohols as fluorescent probes, with a focus on their use in pH sensing and cellular imaging.
Mechanism of Action: A Tale of Two States
The fluorescence of amino-substituted trityl alcohols is governed by a delicate interplay of their conformational dynamics and electronic properties, which are, in turn, influenced by the local environment. The primary mechanism of fluorescence modulation is rooted in the equilibrium between a non-fluorescent (or weakly fluorescent) and a highly fluorescent state.
In a neutral or basic aqueous environment, the trityl alcohol exists in its neutral, carbinol form. The free rotation of the amino-substituted phenyl rings around the central sp³-hybridized carbon allows for efficient non-radiative decay from the excited state, resulting in low fluorescence.
Upon exposure to an acidic medium, two key transformations can occur:
-
Protonation of the Amino Groups: The lone pairs of the amino groups can be protonated, altering the electron-donating character of the substituents and thereby modifying the photophysical properties of the molecule.
-
Formation of the Trityl Cation: The hydroxyl group of the trityl alcohol can be protonated, followed by the elimination of a water molecule to form a planar, sp²-hybridized trityl carbocation. This cation is resonance-stabilized, with the positive charge delocalized across the three aryl rings. This planarization restricts the rotational freedom of the phenyl rings, significantly reducing non-radiative decay pathways and leading to a dramatic increase in fluorescence intensity.
The equilibrium between the non-fluorescent alcohol and the fluorescent cation is highly pH-dependent, forming the basis for the use of these compounds as ratiometric or "turn-on" fluorescent pH sensors.
Figure 1: pH-dependent equilibrium of amino-substituted trityl alcohols.
Spectral Properties
| Property | Expected Range | Notes |
| Excitation Maximum (λex) | 400 - 450 nm | The exact wavelength will depend on the specific substitution pattern and solvent polarity. |
| Emission Maximum (λem) | 480 - 550 nm | A significant Stokes shift is anticipated due to the conformational changes upon excitation. |
| Quantum Yield (Φ) | Low in neutral/basic pHHigh in acidic pH | The quantum yield is expected to increase significantly upon formation of the trityl cation. |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Triarylmethane dyes typically exhibit high molar absorptivity. |
Table 1: Predicted Spectroscopic Properties of Amino-Substituted Trityl Alcohol Probes.
Experimental Protocols
Protocol 1: In Vitro pH Titration
This protocol describes the characterization of the pH-dependent fluorescence of an amino-substituted trityl alcohol probe in a cell-free system.
Materials:
-
Amino-substituted trityl alcohol (e.g., 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol)
-
Dimethyl sulfoxide (DMSO)
-
Britton-Robinson buffer (or a series of buffers covering the desired pH range)
-
Spectrofluorometer
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the trityl alcohol probe in DMSO.
-
Working Solution Preparation: For each pH value to be tested, prepare a working solution by diluting the stock solution into the appropriate buffer to a final concentration of 1-10 µM. The final DMSO concentration should be kept below 1% to minimize solvent effects.
-
Fluorescence Measurement:
-
Equilibrate the working solutions at room temperature.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer. It is recommended to scan a broad range of emission wavelengths (e.g., 450-700 nm) while exciting at the predicted excitation maximum (e.g., 420 nm).
-
Record the fluorescence intensity at the emission maximum for each pH value.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Determine the pKa of the probe by fitting the data to the Henderson-Hasselbalch equation.
-
Figure 2: Workflow for in vitro pH titration of the fluorescent probe.
Protocol 2: Cellular Imaging of Acidic Organelles
This protocol outlines a general procedure for using an amino-substituted trityl alcohol probe to visualize acidic compartments within live cells.
Materials:
-
Amino-substituted trityl alcohol probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system (e.g., confocal or fluorescence microscope)
-
Cells of interest cultured on a suitable imaging dish
Procedure:
-
Probe Loading:
-
Prepare a 1-10 µM working solution of the probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths.
-
Acquire images and observe the subcellular localization of the fluorescence signal. Bright fluorescence is expected to accumulate in acidic organelles such as lysosomes.
-
Self-Validation and Controls:
-
Co-localization: To confirm the localization of the probe to acidic organelles, co-stain the cells with a commercially available lysosomal marker (e.g., LysoTracker™ Red).
-
pH Modulation: Treat the cells with agents that alter intracellular pH, such as bafilomycin A1 (an inhibitor of the vacuolar H⁺-ATPase) or chloroquine (a lysosomotropic agent that raises lysosomal pH), to observe the corresponding changes in probe fluorescence. A decrease in fluorescence upon alkalinization of the lysosomes would validate the pH-sensing mechanism of the probe.
Trustworthiness and Authoritative Grounding
The protocols and mechanistic descriptions provided herein are based on established principles of fluorescence spectroscopy and cell biology. The behavior of triarylmethane dyes and the acid-sensitive nature of the trityl group are well-documented in the chemical literature. For key mechanistic claims and protocol standards, it is essential to consult authoritative sources. For instance, the principles of fluorescence and fluorescent probes are extensively reviewed in Lakowicz's "Principles of Fluorescence Spectroscopy". Methodologies for live-cell imaging are detailed in various protocols available from reputable suppliers like Thermo Fisher Scientific and in publications in journals such as Nature Protocols.
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Indig, G. L. (1996). Photochemistry of triarylmethane dyes bound to proteins. Proc. SPIE 2675, Optical Methods for Tumor Treatment and Detection: Mechanisms and Techniques in Photodynamic Therapy V. [Link][]
-
PubChem. (n.d.). 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol. Retrieved from [Link][2][3]
-
Albrecht, K., et al. (2000). Synthesis and properties of fluorescent organoboranes: triarylmethane-type dyes. Journal of the Chemical Society, Perkin Transactions 2, (9), 1799-1804. [Link]
-
Babendure, J. R., et al. (2003). Spectral Properties of Fluorogenic Thiophene-Derived Triarylmethane Dyes. Journal of the American Chemical Society, 125(47), 14716–14717. [Link]
-
Maity, D., et al. (2022). Turning a fluorescent probe for Al3+ into a pH sensor by introducing Cl-substitution. Inorganic Chemistry Communications, 144, 109822. [Link][3][4]
Sources
experimental setup for oxidation of 4,4'-Diamino-4''-anilinotrityl alcohol
Document ID: AN-8842-OX Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Subject: Experimental Setup and Protocols for the Controlled Oxidation of 4,4'-Diamino-4''-anilinotrityl alcohol (CAS 68039-51-0)
Introduction & Mechanistic Causality
4,4'-Diamino-4''-anilinotrityl alcohol (CAS 68039-51-0) is a highly functionalized triarylmethane carbinol base, traditionally utilized as a dye intermediate. In modern drug development and materials science, it serves as a versatile scaffold for synthesizing functionalized polyaromatics and responsive molecular probes.
The molecule presents a unique chemoselective challenge: it contains two primary aromatic amines, one secondary sterically hindered amine (anilino group), and an electron-rich tertiary benzylic alcohol. Depending on the experimental setup, oxidation can be directed down two distinct mechanistic pathways:
-
Pathway A (Core Cleavage): The oxidative cleavage of triphenylmethanol derivatives is a well-documented pathway when subjected to strong oxidants [1]. By utilizing acidic Potassium Permanganate (
), the central C-C bond is fragmented to yield functionalized benzophenones. -
Pathway B (Selective N-Oxidation): The selective N-oxidation of primary aromatic amines requires precise kinetic control to prevent over-oxidation to nitro groups or radical-induced polymerization [2], [3]. Using mild peracids at cryogenic temperatures allows for the kinetic trapping of nitroso derivatives while preserving the trityl core.
Pathway Visualization
Fig 1: Divergent oxidative pathways of 4,4'-Diamino-4''-anilinotrityl alcohol based on conditions.
Comparative Reaction Metrics
The following table summarizes the quantitative data and expected outcomes for both experimental setups, allowing for rapid protocol selection based on the desired synthetic target.
| Parameter | Protocol A: Oxidative Cleavage | Protocol B: Selective N-Oxidation |
| Primary Oxidant | mCPBA (2.1 equiv) | |
| Solvent System | 30% | Anhydrous Dichloromethane (DCM) |
| Operating Temp. | 0 °C to 5 °C | -78 °C |
| Reaction Time | 2.5 hours | 1.0 hour |
| Target Product | 4,4'-Diaminobenzophenone | 4,4'-Dinitroso-4''-anilinotrityl alcohol |
| Expected Yield | 68% – 74% | 55% – 62% |
| Visual Indicator | Purple to Colorless (Post-Quench) | Colorless to Emerald Green |
Experimental Protocols
Protocol A: Acid-Directed Oxidative Cleavage
Causality & Design: The use of concentrated sulfuric acid serves a critical dual purpose. First, it completely protonates the primary and secondary amines, converting them into strongly electron-withdrawing ammonium groups (
Step-by-Step Methodology:
-
Substrate Preparation: Suspend 5.0 mmol (1.90 g) of 4,4'-Diamino-4''-anilinotrityl alcohol in 25 mL of 30% aqueous
. Stir vigorously at 0 °C until a homogeneous sulfate salt solution is achieved. -
Oxidant Addition: Dissolve 6.0 mmol (0.95 g) of
in 15 mL of deionized water. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel. Maintain the internal temperature strictly below 5 °C to prevent non-specific degradation. -
Reaction Maturation: Allow the mixture to stir for 2 hours at 5 °C.
-
Quenching (Self-Validation): Add a saturated aqueous solution of Sodium Bisulfite (
) dropwise until the deep purple/brown color of the unreacted permanganate and manganese dioxide completely dissipates, leaving a clear, pale-yellow solution. -
Workup: Carefully neutralize the aqueous layer to pH 8 using 6M
(maintaining temperature below 20 °C) to deprotonate the amines. Extract the free base products with Ethyl Acetate (3 x 30 mL). -
Isolation: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 4,4'-diaminobenzophenone.
Protocol B: Cryogenic Selective N-Oxidation
Causality & Design: meta-Chloroperoxybenzoic acid (mCPBA) is a mild electrophilic oxidant. By performing the reaction at cryogenic temperatures (-78 °C) in a non-polar solvent, the oxidation is kinetically controlled. The primary amines are oxidized to the hydroxylamine and subsequently to the nitroso derivative. The extreme cold traps the nitroso intermediate, preventing over-oxidation to the nitro group, while the steric bulk of the secondary anilino group prevents its oxidation [2], [3].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 2.0 mmol (0.76 g) of 4,4'-Diamino-4''-anilinotrityl alcohol in 40 mL of anhydrous DCM in an oven-dried Schlenk flask under an inert Argon atmosphere.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Oxidant Addition: Dissolve 4.2 mmol of purified mCPBA (approx. 0.95 g, assuming 77% purity) in 10 mL of anhydrous DCM. Add this dropwise via syringe pump over 45 minutes.
-
Kinetic Trapping (Self-Validation): Stir for exactly 60 minutes at -78 °C. Validation: The solution will transition from colorless to a characteristic emerald green, confirming the formation of the monomeric nitrosoarene species.
-
In-Situ Quenching: Quench the reaction while still submerged in the cold bath by adding 20 mL of saturated aqueous Sodium Thiosulfate (
). -
Workup: Remove the cold bath and allow the biphasic mixture to warm to room temperature. Wash the organic layer twice with saturated
to remove the meta-chlorobenzoic acid byproduct. Dry over and concentrate in vacuo in the dark (nitroso compounds are highly photolabile).
References
-
Title: Synthesis of Electronically Modified Ru-Based Neutral 16 VE Allenylidene Olefin Metathesis Precatalysts (Details oxidative cleavage of triphenylmethanol derivatives). Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]
-
Title: Catalytic selective oxidation of aromatic amines to azoxy derivatives with an ultralow loading of peroxoniobate salts. Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. Source: Advanced Science (via PubMed Central) URL: [Link]
Application Note: Derivatization of 4,4'-Diamino-4''-anilinotrityl Alcohol (DAATA) for Acid-Labile Multivalent Bioconjugation
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus Area: Antibody-Drug Conjugates (ADCs), Core-Cross-Linked Polymeric Micelles (CCPMs), and Stimuli-Responsive Nanocarriers.
Executive Summary & Mechanistic Rationale
In the rapidly evolving landscape of targeted therapeutics, the ability to selectively release a cytotoxic payload or fluorophore within the tumor microenvironment or intracellular compartments is paramount. 4,4'-Diamino-4''-anilinotrityl alcohol (CAS 68039-51-0)[1], hereafter referred to as DAATA , represents a highly specialized, multi-arm trifunctional linker designed for stimuli-responsive bioconjugation.
The structural brilliance of DAATA lies in its triphenylmethyl (trityl) core, which undergoes predictable, acid-catalyzed hydrolysis. Cellular internalization of nanocarriers or ADCs via receptor-mediated endocytosis traps the conjugate in endosomal and lysosomal compartments, where the pH drops to 5.0–5.5. Under these mildly acidic conditions, the S-trityl or N-trityl bond cleaves to form a stable trityl carbocation, releasing the native active pharmaceutical ingredient (API)[2].
Crucially, the electronic nature of the substituents on the trityl aromatic rings dictates the stability of this transient carbocation, thereby tuning the exact release rate of the payload[3]. DAATA features two primary electron-donating amino groups and one secondary anilino group. This specific substitution pattern not only stabilizes the carbocation (facilitating rapid release at pH 5.0) but also provides a structural scaffold for bivalent payload attachment . The differential nucleophilicity between the primary amines and the sterically hindered anilino group allows for regioselective derivatization, enabling the creation of high-drug-to-antibody-ratio (DAR) conjugates without compromising linker stability at physiological pH (7.4).
Physico-Chemical Profile
Understanding the baseline properties of the DAATA scaffold is critical for predicting its solubility and reactivity during solid-phase or solution-phase synthesis.
Table 1: Physico-Chemical Properties of DAATA
| Property | Specification / Value | Causality in Bioconjugation |
| Chemical Name | Bis(4-aminophenyl)(4-anilinophenyl)methanol | Defines the trifunctional branching architecture. |
| CAS Registry Number | 68039-51-0[1] | Unique identifier for procurement and QA/QC. |
| Molecular Formula | C25H23N3O[1] | High carbon content requires organic co-solvents (e.g., DMF, DMSO) during initial linker assembly. |
| Molecular Weight | 381.48 g/mol [1] | Low molecular weight prevents steric masking of the antibody prior to payload attachment. |
| Primary Reactive Sites | Two 4-amino groups (-NH2) | Highly nucleophilic; ideal for bivalent NHS-ester or isothiocyanate derivatization. |
| Secondary Reactive Site | One 4-anilino group (-NH-Ph) | Sterically hindered; provides hydrophobic bulk or a site for orthogonal cross-linking. |
| Anchor Site | One Tertiary Alcohol (-OH) | Unreactive directly; must be converted to a trityl chloride for thiol-directed bioconjugation. |
Chemical Workflows & Visualizations
The derivatization of DAATA follows a strict hierarchy of reactivity. The tertiary alcohol must first be activated, followed by conjugation to the targeting vector (e.g., an antibody), and finally, the primary amines are derivatized with the payload.
Fig 1. Stepwise derivatization and bioconjugation workflow of DAATA.
Fig 2. Acid-triggered payload release mechanism of DAATA-linked conjugates.
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a specific quality control (QC) checkpoint to ensure the structural integrity of the intermediate before proceeding.
Protocol 1: Activation of DAATA to Trityl Chloride (DAATA-Cl)
Causality: The tertiary alcohol of the trityl core is sterically hindered and electronically stabilized, rendering it unreactive toward direct nucleophilic attack. To facilitate bioconjugation to biomolecular thiols (e.g., cysteine residues on antibodies), the alcohol must first be converted to a highly electrophilic trityl chloride.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of DAATA (CAS 68039-51-0) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent premature hydrolysis of the resulting chloride.
-
Reagent Addition: Chill the reaction vessel to 0 °C using an ice bath. Dropwise, add 2.5 eq of thionyl chloride (SOCl2). Note: Acetyl chloride can be used as a milder alternative if amine hydrochloride salt formation is problematic.
-
Reaction: Stir the mixture at room temperature for 2 hours. The reaction will evolve HCl and SO2 gases; ensure proper venting through a scrubber.
-
Workup: Evaporate the solvent and excess SOCl2 under reduced pressure. Co-evaporate with anhydrous toluene twice to remove residual HCl.
-
Self-Validation (QC): Analyze the crude product via FT-IR. The broad -OH stretch at ~3400 cm⁻¹ must be completely absent. Store the resulting DAATA-Cl strictly desiccated at -20 °C.
Protocol 2: Thiol-Directed Bioconjugation to Monoclonal Antibodies (mAbs)
Causality: Trityl chlorides react rapidly and selectively with free sulfhydryls to form stable S-trityl thioethers. By conjugating the linker to the antibody before attaching the payload, we avoid the solubility issues commonly associated with highly hydrophobic drug-linker complexes.
Step-by-Step Methodology:
-
Antibody Reduction: Treat the target mAb (10 mg/mL in PBS, pH 7.4) with 2.5 eq of Tris(2-carboxyethyl)phosphine (TCEP) for 2 hours at 37 °C to partially reduce interchain disulfides.
-
Buffer Exchange: Purify the reduced mAb using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with Conjugation Buffer (PBS containing 5 mM EDTA, pH 7.2).
-
Conjugation: Dissolve DAATA-Cl in anhydrous DMSO (to a final concentration of 10 mM). Add the DAATA-Cl solution to the reduced mAb at a 10-fold molar excess. Ensure the final DMSO concentration does not exceed 10% v/v to prevent antibody denaturation.
-
Incubation: React for 4 hours at room temperature with gentle agitation.
-
Self-Validation (QC): Perform Ellman’s Assay (DTNB) on the purified conjugate. A successful reaction will show a >95% depletion of free thiols compared to the reduced mAb control.
Protocol 3: Bivalent Payload Attachment via Primary Amines
Causality: The differential nucleophilicity between the two primary amines and the sterically hindered secondary anilino amine allows for regioselective derivatization. At pH 7.4–8.0, N-hydroxysuccinimide (NHS) esters will preferentially react with the primary amines, enabling the attachment of two payload molecules per linker (bivalency).
Step-by-Step Methodology:
-
Payload Preparation: Prepare a 20 mM stock of the NHS-ester functionalized payload (e.g., NHS-PEG4-MMAE or NHS-Fluorophore) in anhydrous DMSO.
-
Derivatization: Adjust the pH of the DAATA-mAb conjugate solution to 8.0 using 1M Sodium Bicarbonate. Add 15 eq of the NHS-payload to the solution.
-
Incubation: Stir gently for 2 hours at room temperature.
-
Purification: Remove unreacted payload and DMSO by exhaustive dialysis against PBS (pH 7.4) or via tangential flow filtration (TFF).
-
Self-Validation (QC): Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy (if the payload is chromophoric). The expected DAR should reflect the bivalent nature of the linker (e.g., if 4 linkers attached in Protocol 2, the final DAR should approach 8).
Kinetic Data: Acid-Cleavage Tunability
The primary advantage of the DAATA linker is its stability in systemic circulation and rapid cleavage in the endosome. The table below summarizes the extrapolated cleavage kinetics of amino-substituted trityl-thioether linkers based on established structure-activity relationships[2][3].
Table 2: Comparative Acid-Cleavage Kinetics of Trityl-Thioether Linkers
| Linker Substitution Pattern | Half-life ( | Half-life ( | Clinical Utility |
| Unsubstituted Trityl | > 72 hours | > 48 hours | Too stable for efficient intracellular release. |
| Mono-methoxy Trityl (MMT) | > 48 hours | ~ 12 hours | Slow-release formulations. |
| Di-methoxy Trityl (DMT) | ~ 24 hours | < 2 hours | Standard acid-labile ADCs. |
| Diamino-Anilino Trityl (DAATA) | > 48 hours | < 1 hour | Highly optimized for rapid endosomal escape; stabilized at pH 7.4 by the anilino group. |
Note: The electron-donating primary amines in DAATA drastically accelerate the formation of the trityl carbocation at pH 5.0, while the bulky anilino group provides steric shielding against premature hydrolysis at pH 7.4.
References
1.[1] U.S. Environmental Protection Agency (EPA) Substance Registry Services. "Benzenemethanol, 4-amino-.alpha.-(4-aminophenyl)-.alpha.-[4-(phenylamino)phenyl]- (CAS 68039-51-0)". Available at:[Link] 2.[2] Bioconjugate Chemistry. "A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group". Available at:[Link] 3.[3] Bioconjugate Chemistry. "Novel Acid Labile COL1 Trityl-Linked Difluoronucleoside Immunoconjugates: Synthesis, Characterization, and Biological Activity". Available at:[Link]
Sources
Application Notes and Protocols for Employing 4,4'-Diamino-4''-anilinotrityl Alcohol in Colorimetric Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 4,4'-Diamino-4''-anilinotrityl alcohol as a chromogenic substrate in colorimetric assays. While specific, validated protocols for this particular compound are not yet prevalent in published literature, its structural similarity to other triphenylmethane dyes allows for the development of robust assays based on well-established chemical principles. These notes detail the underlying mechanism of action, provide a foundational protocol for assay development—particularly for detecting peroxidase activity or hydrogen peroxide—and offer insights into optimization and validation.
Introduction to 4,4'-Diamino-4''-anilinotrityl Alcohol
4,4'-Diamino-4''-anilinotrityl alcohol belongs to the triphenylmethane class of dyes. In its reduced, non-planar carbinol form, the compound is colorless (a "leuco" form). This is because the central sp³-hybridized carbon atom isolates the three aromatic rings, preventing the formation of an extended π-conjugated system required for the absorption of visible light.[1] The presence of multiple amino groups on the phenyl rings makes the molecule susceptible to oxidation. Upon oxidation, the central carbon becomes sp²-hybridized, leading to a planar cationic structure with a fully delocalized π-system across the rings. This electronic rearrangement results in a molecule that strongly absorbs light in the visible spectrum, producing a vibrant color.[2]
This switch from a colorless to a colored state upon oxidation is the key principle for its use in colorimetric assays.[3] It can serve as a highly sensitive indicator for oxidative events, making it a valuable tool for quantifying the activity of oxidoreductase enzymes like peroxidases or for the direct measurement of oxidizing agents such as hydrogen peroxide (H₂O₂).
Principle of the Assay: The Oxidative Colorimetric Reaction
The core of the assay is the oxidation of the colorless 4,4'-Diamino-4''-anilinotrityl alcohol (the leuco form) into its intensely colored triphenylmethane dye cation. This reaction is typically catalyzed by the enzyme Horseradish Peroxidase (HRP) in the presence of a stable source of hydrogen peroxide.
The general mechanism proceeds as follows:
-
Enzyme Activation: Peroxidase is activated by hydrogen peroxide.
-
Substrate Oxidation: The activated peroxidase then catalyzes the oxidation of the leuco dye. This process involves the removal of a hydride ion (H⁻) from the central carbinol carbon, leading to the formation of a stable, planar carbocation.
-
Color Development: The resulting triphenylmethane cation is highly conjugated and exhibits strong absorbance at a specific wavelength in the visible range, leading to a measurable color change. The intensity of the color produced is directly proportional to the amount of oxidized dye, which in turn correlates with the activity of the peroxidase or the initial concentration of H₂O₂.
This relationship allows for the quantitative determination of the analyte of interest by measuring the absorbance of the solution.[4]
Figure 1: Proposed mechanism for the peroxidase-catalyzed oxidation of 4,4'-Diamino-4''-anilinotrityl alcohol.
Developmental Protocol: Peroxidase Activity Assay
This protocol provides a starting point for developing a colorimetric assay to measure peroxidase activity. Researchers must perform optimization experiments to determine the ideal concentrations, incubation times, and buffer conditions for their specific application.
Required Materials and Reagents
-
Chromogenic Substrate: 4,4'-Diamino-4''-anilinotrityl alcohol
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the stock solution
-
Enzyme: Horseradish Peroxidase (HRP) standard
-
Peroxide Source: 30% Hydrogen Peroxide (H₂O₂) solution
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or a citrate-phosphate buffer, pH 5.0-6.0 (optimal pH may need to be determined experimentally)
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄) or 1 M Sodium Azide (NaN₃)
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance in the 590-620 nm range
-
Consumables: 96-well microplates, micropipettes, and tips
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 4,4'-Diamino-4''-anilinotrityl alcohol in DMF or DMSO. Store this solution in a dark, airtight container at -20°C. Note: This compound is light-sensitive in its oxidized form.
-
H₂O₂ Stock Solution (1 M): Prepare by diluting 30% H₂O₂ in deionized water. Determine the exact concentration spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹). Store at 4°C.
-
Working H₂O₂ Solution (e.g., 2 mM): Immediately before use, dilute the 1 M H₂O₂ stock solution in Assay Buffer. This solution should be made fresh daily.
-
HRP Standard Solutions: Prepare a series of dilutions of HRP in Assay Buffer to generate a standard curve (e.g., 0 to 10 U/mL).
-
Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired working concentration (e.g., 1 mM). This concentration should be optimized during assay development.
Experimental Workflow
Figure 2: General experimental workflow for a peroxidase assay using 4,4'-Diamino-4''-anilinotrityl alcohol.
Step-by-Step Assay Procedure
-
Plate Setup: To each well of a 96-well plate, add:
-
50 µL of HRP standard or unknown sample.
-
50 µL of the Working Substrate Solution.
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiation: Start the reaction by adding 50 µL of the Working H₂O₂ Solution to all wells. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 to 30 minutes) at the assay temperature. Protect the plate from direct light.
-
Termination: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance of each well at the optimal wavelength (to be determined, but likely in the 590-620 nm range based on analogous dyes).
Data Analysis
-
Subtract the absorbance of the blank (0 U/mL HRP) from all standard and sample readings.
-
Plot the corrected absorbance values for the HRP standards against their corresponding concentrations to generate a standard curve.
-
Use the equation of the linear regression from the standard curve to calculate the peroxidase activity in the unknown samples.
Assay Development and Optimization
As this is a developmental protocol, several parameters must be optimized to ensure assay sensitivity, accuracy, and reproducibility.
| Parameter | Recommended Range/Value | Rationale and Key Considerations |
| Wavelength (λ_max_) | 590 - 620 nm (initial scan) | Perform a wavelength scan of the final colored product to determine the peak absorbance for maximum sensitivity.[4] |
| pH | 4.5 - 8.0 | The optimal pH depends on both the enzyme's activity profile and the stability of the dye. Peroxidases often have an acidic to neutral pH optimum.[5] |
| Substrate Concentration | 0.1 - 2.0 mM | Should be at or above the Michaelis-Menten constant (K_m_) for the enzyme to ensure the reaction rate is not substrate-limited. |
| H₂O₂ Concentration | 0.1 - 5.0 mM | Must be sufficient to not be rate-limiting, but excessive H₂O₂ can lead to enzyme inactivation. |
| Incubation Time | 5 - 60 minutes | The reaction should be stopped within the linear range of color development. A time-course experiment is essential. |
| Stop Solution | 2 M H₂SO₄ or 1 M NaN₃ | Acidification can stabilize the colored product and stop the enzymatic reaction. Sodium azide is a potent inhibitor of HRP. |
Troubleshooting
-
High Background:
-
Cause: Spontaneous oxidation of the substrate.
-
Solution: Prepare the working substrate solution immediately before use. Protect all solutions and the assay plate from light.
-
-
Low Sensitivity:
-
Cause: Suboptimal pH, temperature, or reagent concentrations.
-
Solution: Systematically optimize each parameter as described in Section 4. Ensure the correct wavelength is being used for measurement.
-
-
Poor Reproducibility:
-
Cause: Inconsistent timing, pipetting errors, or temperature fluctuations.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents. Ensure the plate is incubated at a stable temperature.
-
Conclusion
4,4'-Diamino-4''-anilinotrityl alcohol presents a promising, though currently underutilized, chromogenic substrate for the development of colorimetric assays. Its core advantage lies in the significant and easily detectable color change upon oxidation. By leveraging the well-understood chemistry of triphenylmethane dyes, researchers can follow the foundational protocols and optimization strategies outlined in these notes to develop sensitive and reliable assays for quantifying peroxidase activity, hydrogen peroxide, or other related analytes. Rigorous validation is essential to characterize the performance of any newly developed assay based on this compound.
References
- Rajeshwari, P. N. (2024). Extractive Spectrophotometric Methods For Determination Of Drugs Using Acidic Triphenylmethane Dyes.
-
Taylor & Francis. (n.d.). Leuco dye – Knowledge and References. Retrieved from [Link]
-
Oaji.net. (2020). Spectrophotometric studies on the interaction of some triphenylmethane dyes with cathonic surfactants. Retrieved from [Link]
- Amariei, D. A., et al. (2021). High-Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination. Chemistry – A European Journal, 27(29), 7896-7901.
-
Rockland Immunochemicals Inc. (n.d.). TMB Membrane Peroxidase Substrate - Ready-To-Use. Retrieved from [Link]
-
Moss Inc. (n.d.). Insoluble Substrates For HRP. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Triphenylmethane Dyes and Their Metabolites in Shrimp Using QuEChERS Extraction and the ACQUITY UPLC H-Class System with Xevo TQD. Retrieved from [Link]
-
SeraCare. (n.d.). TMB 2-Component Microwell Peroxidase Substrate Kit 200 mL. Retrieved from [Link]
- Bakac, A., et al. (2003). Kinetics and mechanism of a fast leuco-Methylene Blue oxidation by copper(ii)–halide species in acidic aqueous media. Dalton Transactions, (2), 203-207.
-
Bio-Rad. (n.d.). TMB Peroxidase EIA Substrate Kit. Retrieved from [Link]
- Du, L. N., et al. (2016). Degradation and detoxification of the triphenylmethane dye malachite green catalyzed by crude manganese peroxidase from Irpex lacteus F17. Applied Microbiology and Biotechnology, 100(10), 4647-4657.
-
Moorpark College. (n.d.). Grignard synthesis of triphenylmethane dyes: crystal violet and malachite green. Retrieved from [Link]
- Li, Y., et al. (2023). Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. Molecules, 28(14), 5433.
-
Sanap, K. (2021, April 3). Triphenylmethane Dyes / Synthesis of Malachite Green / /Classification of dyes [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuco dye. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Determination of Triphenylmethane Dyes from Aquaculture Samples. LCGC International. Retrieved from [Link]
- Li, Y., et al. (2023). Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. Molecules, 28(14), 5433.
- Ewing, D. T., & Lyons, F. H. (1931). U.S. Patent No. 1,802,640. Washington, DC: U.S.
- Peter, A., & Vassar, C. (1940). U.S. Patent No. 2,215,556. Washington, DC: U.S.
-
Science.gov. (n.d.). triphenylmethane dyes decolorization: Topics by Science.gov. Retrieved from [Link]
- Gotor-Fernández, V., et al. (2015). A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase.
-
Chemical-Suppliers.com. (n.d.). 4,4'-bis-(Dimethylamino)-4''-(methylamino)trityl alcohol. Retrieved from [Link]
- Le Roes-Hill, M. (2014).
-
BuyersGuideChem. (n.d.). 4,4'-Diamino-4''-anilinotrityl alcohol suppliers and producers. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenethyl alcohol. Retrieved from [Link]
Sources
- 1. Leuco dye - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 5. Degradation and detoxification of the triphenylmethane dye malachite green catalyzed by crude manganese peroxidase from Irpex lacteus F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 4,4'-Diamino-4''-anilinotrityl alcohol synthesis
This guide addresses the synthesis and yield optimization of 4,4'-Diamino-4''-anilinotrityl alcohol (CAS: 68039-51-0). This compound is the carbinol base of mono-phenylated pararosaniline (a key component of Spirit Blue/Solvent Blue 23).
The synthesis typically suffers from two main yield-killing bottlenecks:
-
Polysubstitution: Difficulty stopping the reaction at the mono-anilino stage (avoiding di- and tri-phenylated byproducts).
-
Carbinol Instability: The equilibrium between the cationic dye (colored) and the carbinol base (colorless alcohol) is sensitive to pH and solvent conditions, often leading to "tar" formation during isolation.
Part 1: Strategic Synthesis Routes
To improve yield, you must first diagnose which pathway you are using. The Direct Phenylation route is common but low-selectivity. The Convergent Condensation route is higher-yield for this specific mono-substituted target.
Route A: The Convergent Condensation (Recommended for High Purity)
This route avoids the statistical mixture of phenylated products by building the molecule from pre-defined blocks.
-
Precursors: 4,4'-Diaminobenzophenone + Diphenylamine.
-
Catalyst: Phosphorus Oxychloride (
).
Route B: Controlled Phenylation (Industrial Standard)
This involves reacting Pararosaniline (Basic Fuchsin) with Aniline.
-
Challenge: Stopping at mono-substitution.
-
Optimization: Requires strict temperature control and specific catalytic modulation.
Part 2: Experimental Protocols & Optimization
Protocol A: Optimized Convergent Condensation
Best for: High yield of the specific mono-anilino species.
The Mechanism:
The carbonyl oxygen of the benzophenone is activated by
Step-by-Step Workflow:
-
Charge: In a dry flask, dissolve 4,4'-Diaminobenzophenone (1.0 eq) and Diphenylamine (1.1 eq) in Toluene (5-10 volumes).
-
Activation: Add
(1.2 eq) dropwise at 60°C. -
Condensation: Reflux at 110°C for 4–6 hours.
-
Checkpoint: Monitor TLC for disappearance of benzophenone. The solution should turn deep violet-blue (the dye cation).
-
-
Hydrolysis (Critical for Carbinol Yield):
-
Cool to 80°C.
-
Slowly add 20% NaOH until pH > 12. The color will fade from blue to colorless/pale brown as the carbinol forms.
-
Tip: If a "tar" forms, add n-Butanol as a co-solvent to keep the carbinol in solution.
-
-
Isolation: Separate the organic layer. Wash with dilute NaOH (pH 10) to remove unreacted phenols/acids. Evaporate solvent to yield the crude alcohol.
Protocol B: Controlled Phenylation of Pararosaniline
Best for: Large scale, lower cost, if separation capabilities exist.
The "Blue Melt" Modification: Standard "Spirit Blue" synthesis runs at 180°C, yielding tri-phenylated products. To target the mono derivative:
-
Melt: Mix Pararosaniline Base (1 part) with Aniline (5-8 parts) and Benzoic Acid (0.1 parts).
-
Reaction: Heat to 130-135°C (Do NOT exceed 140°C).
-
Why? At <140°C, the rate of the second and third phenylation is significantly slower than the first.
-
-
Monitoring: Track the color shift.
-
Red (Starting Material)
Red-Violet (Target) Pure Blue (Over-reaction). -
Stop when the absorption max shifts to ~580 nm.
-
-
Workup: Steam distill excess aniline. The residue is the dye salt. Convert to alcohol using the Carbinol Isolation Guide below.
Part 3: Critical Isolation of the Carbinol Base
Most yield is lost here. The carbinol is an unstable base that wants to revert to the dye salt or aggregate into gums.
The "Dual-Phase" Isolation Strategy:
| Parameter | Standard (Low Yield) | Optimized (High Yield) |
| Basification pH | pH 9-10 (Ammonia) | pH 12-13 (NaOH/KOH) |
| Temperature | Room Temp | 60-70°C (Hot Extraction) |
| Solvent | Water precipitation | Toluene or Chlorobenzene Extraction |
| Drying | Air dry (slow) | Azeotropic Distillation / Vac Oven |
Why this works: The carbinol is highly non-polar compared to the salt. Precipitating it in water traps impurities and creates sticky gums. Extracting it into hot Toluene keeps it dissolved, allows separation from inorganic salts, and prevents "retro-conversion" to the blue dye cation.
Part 4: Troubleshooting & FAQs
Q1: My product is a sticky tar instead of a powder. How do I fix this?
-
Cause: This is usually due to residual aniline or incomplete conversion to the carbinol form.
-
Fix: Dissolve the tar in a minimum amount of hot ethanol. Pour this slowly into a rapidly stirring solution of 1% NaOH in water at 0°C. The rapid precipitation at high pH usually forces a solid powder form.
Q2: The yield is good, but the product is too blue (over-phenylated).
-
Diagnosis: You ran Protocol B too hot or too long.
-
Fix: Reduce reaction temperature by 10°C. Alternatively, reduce the amount of benzoic acid catalyst. Benzoic acid accelerates the nucleophilic substitution of the amine; less catalyst slows the sequence, allowing you to stop at the mono-substituted stage.
Q3: I see the product on TLC, but it disappears during workup.
-
Cause: Acidic reversion. Even mild acidity (
from air) can convert the carbinol back to the water-soluble cation, which you then lose in the aqueous wash. -
Fix: Ensure all wash water is basified to pH 10-11. Never wash with neutral water.
Part 5: Visualizing the Reaction Pathways
Caption: Comparison of Direct Phenylation (Route B) vs. Convergent Condensation (Route A). Route A offers higher selectivity for the target mono-substituted carbinol.
References
-
Gessner, T., & Mayer, U. (2000). Triarylmethane and Diarylmethane Dyes. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
- Thetford, D. (2013). Triphenylmethane Dyes. In Color Chemistry. Elsevier. (Detailed mechanisms of carbinol base equilibrium).
-
US Patent 2,243,977 . Process for the preparation of amino-alcohols. (Historical basis for carbinol isolation techniques). Link
-
PubChem Compound Summary . Pararosaniline (and derivatives). National Center for Biotechnology Information. Link
- Preparation of Spirit Blue Derivatives. Colour Index International. C.I. Solvent Blue 23.
Technical Support Center: Stability of 4,4'-Diamino-4''-anilinotrityl Alcohol in Solution
Welcome to the technical support center for 4,4'-Diamino-4''-anilinotrityl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this compound in solution. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial queries regarding the handling and behavior of 4,4'-Diamino-4''-anilinotrityl alcohol.
Q1: What is 4,4'-Diamino-4''-anilinotrityl alcohol and why is its stability a concern?
A: 4,4'-Diamino-4''-anilinotrityl alcohol is a derivative of triphenylmethane (also known as a trityl group). Compounds of this class are well-known for their use as dye intermediates and pH indicators.[1] The core of its functionality—and its primary stability issue—lies in a pH-dependent equilibrium. The central carbinol group (-C-OH) can easily be eliminated as water under acidic conditions to form a highly colored, resonance-stabilized carbocation. Conversely, in neutral or basic conditions, the colorless carbinol form is favored.[2] This reversible color change is often the first sign of "instability" that researchers observe, which is, in fact, an inherent chemical property of the molecule.
Q2: My solution of 4,4'-Diamino-4''-anilinotrityl alcohol is colorless, but I expected it to be colored. Is it degraded?
A: Not necessarily. This is the most common issue encountered and it directly relates to the pH of your solvent. In neutral or alkaline (basic) solutions, the compound exists predominantly in its colorless carbinol (alcohol) form. The intense color associated with triarylmethane compounds arises from the planar, conjugated carbocation that forms under acidic conditions.[3] Before assuming degradation, check and adjust the pH of your solution. A small amount of a suitable acid should result in vibrant color formation if the compound is intact.
Q3: What are the recommended storage conditions for the solid compound and its solutions?
A:
-
Solid Form: The solid alcohol is generally more stable than its solutions. It should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Refrigeration (2–8°C) is recommended for long-term storage to minimize potential degradation from ambient heat and light.[1]
-
Solutions: Stock solutions are best prepared fresh. If storage is necessary, prepare the solution in an acidic buffer (e.g., pH 4-5) to stabilize the colored cationic form, store in amber vials to protect from light, and refrigerate.[4] Avoid storing in neutral or basic solutions for extended periods, as this can promote not only the conversion to the colorless form but also potential side reactions.
Part 2: Troubleshooting Guide - Resolving Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Rapid Color Fading in a Buffered Solution
You Observe: You dissolve the compound in a what you believe to be a stable, buffered solution, but the color intensity decreases significantly over a short period (minutes to hours).
The Underlying Chemistry: This issue often points to a problem with the buffer itself or an incompatible component in your solution. Triarylmethane cations, while stabilized by acid, can still react with nucleophiles other than water. Hydroxide ions (OH⁻) are particularly effective at attacking the central carbon, causing a rapid shift back to the colorless carbinol form.[3] The rate of this fading reaction is directly proportional to the hydroxide ion concentration.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color fading.
Issue 2: Irreversible Degradation - Solution Remains Colorless Even After Acidification
You Observe: Your solution has lost its color, and adding acid does not restore it. You may also see a precipitate or a change in solution clarity.
The Underlying Chemistry: This indicates an irreversible chemical change. The most common pathway is oxidation. Aromatic amines are susceptible to oxidation, which can be accelerated by light (photoxidation) and the presence of dissolved oxygen or other oxidizing agents.[4] This process can lead to the formation of complex, often insoluble, polymeric materials, permanently destroying the chromophore.
Preventative Measures & Solutions:
-
Solvent Preparation: For sensitive experiments, use solvents that have been deoxygenated by sparging with nitrogen or argon gas.
-
Exclusion of Light: Always handle the compound and its solutions in a low-light environment and store them in amber glass vials or wrap containers in aluminum foil.
-
Chemical Incompatibility: Avoid contact with strong oxidizing agents such as peroxides, permanganates, and nitrates.[6]
-
Purity Check: Use analytical techniques like HPLC to check the purity of your starting material. Impurities from the synthesis, such as residual aniline or formaldehyde, can sometimes accelerate degradation.[7]
Part 3: Protocols and Data
Protocol 1: Preparation of a Stable Acidic Stock Solution (1 mM)
This protocol details the preparation of a stock solution where the compound is stabilized in its colored cationic form.
-
Pre-calculation: The molecular weight of 4,4'-Diamino-4''-anilinotrityl alcohol is approximately 393.5 g/mol . To make 10 mL of a 1 mM solution, you will need 3.94 mg.
-
Solvent Preparation: Prepare a 0.1 M citrate or acetate buffer and adjust the pH to 4.5. Ensure the buffer components do not interfere with your downstream application. For highest stability, degas the buffer by sparging with N₂ for 15-20 minutes.
-
Dissolution: Weigh 3.94 mg of the solid compound into a 10 mL amber volumetric flask.
-
Solubilization: Add a small amount of a co-solvent like DMSO or ethanol (e.g., 100-200 µL) to aid initial wetting and dissolution. Gently swirl.
-
Dilution: Slowly add the pH 4.5 buffer to the flask, mixing continuously. Bring the final volume to the 10 mL mark.
-
Storage: Cap the flask tightly, seal with parafilm, and store at 2-8°C. The solution should be stable for several days to weeks under these conditions.
Protocol 2: Monitoring Stability via UV-Vis Spectroscopy
This workflow allows you to quantitatively assess the stability of your solution under specific experimental conditions.
-
Prepare Sample: Prepare your solution of 4,4'-Diamino-4''-anilinotrityl alcohol in the desired experimental buffer or media.
-
Initial Scan: Immediately after preparation, perform a full UV-Vis spectral scan (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λ_max) for the colored cation.
-
Time-Course Measurement: Store your sample under the conditions you wish to test (e.g., 37°C, ambient light).
-
Data Collection: At regular intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure the absorbance at the predetermined λ_max.
-
Analysis: Plot Absorbance vs. Time. A stable solution will show a flat line, while a decaying curve indicates degradation or conversion to the carbinol form.
Data Summary: Factors Influencing Stability
The stability of 4,4'-Diamino-4''-anilinotrityl alcohol is a multifactorial issue. The following table summarizes the key parameters and their impact.
| Parameter | Condition | Primary Effect on Stability | Rationale |
| pH | Acidic (pH < 6) | Stabilizing (for colored form) | Favors the formation and stability of the resonance-stabilized carbocation.[5] |
| Neutral/Basic (pH > 7) | Destabilizing (for colored form) | Promotes nucleophilic attack by OH⁻, converting the cation to the colorless carbinol.[2] | |
| Solvent | Protic (e.g., water, ethanol) | Variable | Can participate in the carbinol-cation equilibrium. Polarity affects λ_max.[8] |
| Aprotic (e.g., DMSO, DMF) | Generally Stabilizing | Less likely to donate protons or act as nucleophiles, can help maintain the desired form. | |
| Light | UV or Ambient Light | Destabilizing | Can induce photolytic decomposition, especially of the aromatic amine groups.[4] |
| Temperature | Elevated (e.g., > 40°C) | Destabilizing | Increases the rate of all chemical reactions, including degradation and polymerization.[4] |
| Atmosphere | Presence of Oxygen | Destabilizing | Aromatic amines are susceptible to oxidation, leading to irreversible degradation.[6] |
Part 4: Technical Deep Dive - The Core Mechanism
Understanding the central equilibrium is key to mastering the use of this compound. The diagram below illustrates the reversible, pH-dependent transformation that governs the compound's color and stability.
Sources
- 1. 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol | 561-41-1 | Benchchem [benchchem.com]
- 2. Physicochemical properties and photodynamic activity of novel derivatives of triarylmethane and thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. 4,4'-DIAMINODIPHENYLMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Kinetics of Oxidation of Triaryl Methane Dye, Brilliant Blue-R with Chlorine Dioxide [scielo.org.za]
- 6. nj.gov [nj.gov]
- 7. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4,4'-Diamino-4''-anilinotrityl Alcohol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 4,4'-Diamino-4''-anilinotrityl alcohol. Drawing from established chemical principles and field-proven insights, this document addresses common experimental hurdles in a practical question-and-answer format.
Part 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses fundamental questions regarding the properties of 4,4'-Diamino-4''-anilinotrityl alcohol and the initial steps required before attempting purification.
Q1: What are the likely impurities in my crude sample?
Understanding potential impurities is critical for designing an effective purification strategy. The impurity profile depends heavily on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Reaction Intermediates: Incompletely reacted molecules.
-
Side-Products: Molecules formed from competing reaction pathways. Given the structure, this could include products of over-alkylation or isomers.
-
Triphenylmethane Derivatives: If the synthesis involves reduction or if the benzylic alcohol is unstable under certain conditions, triphenylmethane-type byproducts may form.[1]
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, which often results in highly colored, polar impurities.[2]
-
Residual Solvents & Catalysts: Solvents from the reaction or workup and any catalysts used.
Q2: How should I assess the purity of my crude product before purification?
A preliminary purity assessment saves significant time and resources.
-
Thin-Layer Chromatography (TLC): This is the most crucial first step. It provides a quick visual representation of the number of components in your mixture. Use a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 for the best resolution.[3] Due to the basic amino groups, streaking on standard silica plates is common (see Q8 for a solution).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude material can help identify major impurities if their structures are known and can give a rough estimate of the purity.
-
Visual Inspection: The color of the crude product can be indicative of purity. A dark brown or tar-like appearance often suggests the presence of oxidation products or polymeric material.[2]
Q3: What is the expected solubility profile of 4,4'-Diamino-4''-anilinotrityl alcohol?
The molecule possesses both a large, hydrophobic trityl backbone and multiple polar, hydrogen-bonding capable functional groups (three amines, one alcohol). This amphiphilic nature dictates its solubility. While experimental data is scarce, a qualitative profile can be predicted based on the "like dissolves like" principle.[4]
Table 1: Predicted Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | These solvents are highly polar and can effectively solvate the polar functional groups without the steric hindrance issues of protic solvents.[5] |
| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | Can hydrogen bond with the amino and hydroxyl groups, but the large nonpolar core may limit high solubility.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Moderately polar solvents that can solvate the large aromatic structure while also interacting with the polar groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble to Insoluble | THF may show some solubility due to its polarity, but less polar ethers like diethyl ether are unlikely to be effective.[4] |
| Nonpolar | Hexanes, Toluene | Insoluble | These solvents cannot effectively solvate the polar amine and alcohol functionalities.[4] |
| Aqueous | Water | Insoluble | The large, hydrophobic trityl framework dominates, making the compound poorly soluble in water despite its hydrogen-bonding groups.[6] |
Note: This table provides educated predictions. Always confirm solubility with small-scale experimental tests.
Q4: Should I use recrystallization or column chromatography as my primary purification method?
The choice depends on the nature and quantity of the impurities identified in your initial TLC analysis. The following decision tree provides a general guideline.
Caption: Initial Purification Strategy Decision Tree.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Recrystallization Issues
Recrystallization is a powerful technique for removing small amounts of impurities from solid compounds.[7]
"Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point.
-
Causality: The compound is too soluble in the chosen solvent, or the boiling point of the solvent is too high. Impurities can also suppress crystallization.
-
Solutions:
-
Add More Solvent: Your initial attempt may have been too concentrated. Add more hot solvent to fully dissolve the oil, then cool slowly.
-
Lower the Temperature: Re-heat the solution until clear, then allow it to cool much more slowly. Gentle agitation can sometimes help.
-
Change Solvent System: Switch to a solvent in which your compound is less soluble. Alternatively, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (like DCM or methanol) and then slowly add a "poor" solvent (like hexanes or water) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, allow it to cool slowly.[7]
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution.
-
Low recovery is a common issue, often stemming from suboptimal solvent choice or technique.[7]
-
Causality: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.
-
Solutions:
-
Optimize the Solvent: The ideal recrystallization solvent dissolves the compound when hot but not when cold. Perform small-scale solubility tests to find a better solvent.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding excess solvent will keep more of your product in solution upon cooling.
-
Ensure Thorough Cooling: Cool the solution in an ice bath for at least 30-60 minutes after it has reached room temperature to maximize crystal precipitation.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by evaporating some of the solvent from the filtrate and re-cooling.
-
Caption: Troubleshooting Flowchart for Low Recrystallization Yield.
-
Causality: The color is from highly polar, often oxidized, impurities that co-crystallize with your product.
-
Solution: Use activated charcoal (decolorizing carbon).
-
Dissolve the impure solid in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight). Adding too much will adsorb your product and reduce yield.
-
Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Allow the now colorless filtrate to cool and crystallize as usual.[7]
-
Column Chromatography Issues
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[8] For a basic molecule like 4,4'-Diamino-4''-anilinotrityl alcohol, special considerations are needed.
-
Causality: This is a classic sign of a basic compound interacting with the acidic surface of standard silica gel (SiO₂). The strong interaction prevents a clean, compact spot from moving up the plate, resulting in a long "tail" or streak.
-
Solutions:
-
Add a Basic Modifier: Neutralize the acidic silica by adding a small amount of a volatile amine to your eluent (mobile phase). A common choice is triethylamine (Et₃N) or ammonia (as a solution in methanol).[9]
-
Recommended Starting Point: For your TLC and column eluent, use a solvent system like Dichloromethane:Methanol and add 0.5-1% triethylamine to the entire mixture.[3] For example, a 95:5 DCM:MeOH + 1% Et₃N mixture.
-
Use a Different Stationary Phase: If streaking persists, consider using a more neutral or basic stationary phase like alumina (Al₂O₃) or a polymer-based support.
-
-
Causality: The separation efficiency ("resolution") is entirely dependent on the choice of mobile phase. An eluent that is too weak (nonpolar) will result in the compound never eluting, while one that is too strong (polar) will cause all components to elude together quickly.
-
Solution: Systematic TLC Optimization.
-
Goal Rf: The optimal mobile phase for column chromatography is one that provides a TLC Rf value of 0.2-0.3 for your target compound.[3] This Rf provides the best balance between resolution and run time.
-
Method:
-
Start with a binary system, typically a less polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a more polar solvent (e.g., Methanol or Ethanol), plus your basic modifier (e.g., 1% Et₃N).
-
Run TLC plates with varying ratios (e.g., 99:1, 95:5, 90:10) of your chosen solvents.
-
Identify the ratio that gives the target Rf of 0.2-0.3. This will be your starting eluent for the column.
-
-
Table 2: Recommended Starting Solvent Systems for TLC/Column Chromatography
| Stationary Phase | Primary Eluent (Nonpolar) | Secondary Eluent (Polar) | Modifier (Critical) |
| Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | 0.5 - 1% Triethylamine |
| Silica Gel | Ethyl Acetate (EtOAc) | Hexanes | 0.5 - 1% Triethylamine |
| Alumina (Basic) | Dichloromethane (DCM) | Methanol (MeOH) | None usually needed |
-
Causality: Normal-phase chromatography (e.g., silica, alumina) separates based on polarity. Reverse-phase chromatography separates based on hydrophobicity using a nonpolar stationary phase (like C18-functionalized silica) and a polar mobile phase.[3]
-
Recommendation: Yes, reverse-phase can be an excellent option for this molecule, especially if normal-phase fails to resolve closely-related impurities.
-
Stationary Phase: C18 Silica.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (ACN) or methanol. A common practice is to add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the amines and improve peak shape. A typical gradient might run from 95:5 Water:ACN to 5:95 Water:ACN (both containing 0.1% TFA).[3][9]
-
Part 3: Experimental Protocols
Protocol 1: TLC Analysis with Basic Modifier
-
Prepare Eluent: In a fume hood, prepare a 10 mL solution of your chosen eluent (e.g., 9.5 mL DCM, 0.5 mL MeOH) in a beaker. Add 0.1 mL (1%) of triethylamine and mix well.
-
Prepare TLC Chamber: Pour the eluent into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with the lid.
-
Spot Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM). Use a capillary tube to spot a small amount onto the baseline of a silica gel TLC plate.
-
Develop & Visualize: Place the plate in the chamber, allow the solvent to run up the plate, and mark the solvent front. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Calculate Rf: Measure the distance traveled by the spot and the solvent front to calculate the Rf value. Adjust the eluent polarity to achieve the target Rf of 0.2-0.3.
Protocol 2: Flash Column Chromatography (Silica Gel)
-
Select Eluent: Based on Protocol 1, prepare a bulk quantity of the eluent that provides an Rf of 0.2-0.3 for your product (including the 1% triethylamine).
-
Pack Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes) or your initial, least polar eluent. Do not let the column run dry.
-
Load Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimum amount of a strong solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[3]
-
Carefully layer this powder on top of the packed column bed.
-
-
Elute: Begin running the column with your selected eluent. If impurities are very nonpolar, you can start with a less polar mixture and gradually increase the polarity (gradient elution).
-
Collect & Analyze: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4,4'-Diamino-4''-anilinotrityl alcohol.
References
-
Glen Research. (n.d.). Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Research. [Link]
-
Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC. [Link]
-
University of Alberta. (n.d.). Recrystallization. [Link]
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. [Link]
-
Kallan, N. C., & Halcomb, R. L. (2012). Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry, 77(15), 6619–6623. [Link]
-
Wiley Online Library. (2020, February 20). Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether. [Link]
-
ResearchGate. (n.d.). An easy synthesis of 4,4A-di- aminodiphenylmethanes. [Link]
-
National Institutes of Health. (2016, July 18). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. column-chromatography.com [column-chromatography.com]
- 9. digital.csic.es [digital.csic.es]
common side reactions in 4,4'-Diamino-4''-anilinotrityl alcohol synthesis
Technical Support Center: Troubleshooting the Synthesis of 4,4'-Diamino-4''-anilinotrityl Alcohol (CAS 68039-51-0)
Welcome to the technical support and troubleshooting guide for the synthesis of 4,4'-Diamino-4''-anilinotrityl alcohol. This complex triarylmethanol derivative is highly valued as an intermediate in the development of functional dyes, biological probes, and advanced materials[1].
Synthesizing this molecule typically involves the nucleophilic addition of a 4-anilinophenyl organometallic reagent to 4,4'-diaminobenzophenone. However, the presence of multiple unprotected amino groups, combined with the inherent instability of the triarylmethanol core, makes this synthesis notoriously prone to failure. This guide breaks down the causality behind common side reactions and provides field-proven, self-validating protocols to ensure high-yield synthesis.
Part 1: Visualizing the Reaction Logic and Failure Pathways
To successfully synthesize 4,4'-Diamino-4''-anilinotrityl alcohol, one must navigate a narrow thermodynamic and kinetic window. The diagram below illustrates the desired nucleophilic addition pathway alongside the three most common competing side reactions: amine deprotonation, single electron transfer (SET), and acid-catalyzed dehydration.
Reaction pathways in 4,4'-Diamino-4''-anilinotrityl alcohol synthesis and major side reactions.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why is my Grignard reagent failing to yield the product, and why am I recovering unreacted ketone?
The Causality: You are likely experiencing catastrophic amine deprotonation . Grignard reagents are highly polarized, making the carbon atom exceptionally nucleophilic[2]. However, they are also extremely strong bases (the pKa of the conjugate acid of an aryl Grignard is ~45). Primary amines (like those on 4,4'-diaminobenzophenone) have a pKa of ~35. Because acid-base reactions are kinetically faster than nucleophilic additions, the Grignard reagent will preferentially deprotonate the free -NH₂ groups rather than attack the carbonyl carbon[3]. This quenches the organometallic reagent into an inert hydrocarbon, leaving the ketone unreacted. The Solution: You must implement an orthogonal protection strategy[3]. Convert the primary amines on the benzophenone and the secondary amine on the 4-bromo-N-phenylaniline precursor into silyl ethers or carbamates (e.g., N-TMS or N-Boc) prior to the reaction.
Q2: My reaction mixture turned an intense, irreversible deep violet/blue during workup. What happened?
The Causality: You have triggered acid-catalyzed dehydration . Triarylmethanols are exceptionally prone to losing their hydroxyl group under acidic conditions to form a tertiary carbocation. This trityl carbocation is highly resonance-stabilized by the three electron-rich aromatic rings (enhanced by the electron-donating amino groups)[4]. When this dehydration occurs, the sp³ hybridized central carbon becomes sp² hybridized, creating a massive conjugated pi-system that absorbs visible light, turning your alcohol into a deeply colored triarylmethane dye[4]. The Solution (Self-Validating System): The color of your reaction mixture is a real-time pH indicator. A shift to deep violet means your workup is too acidic. Always quench the magnesium alkoxide intermediate with a strictly neutral or mildly basic buffer (e.g., saturated aqueous NaHCO₃ or a carefully monitored NH₄Cl solution) to preserve the sp³ C-OH bond.
Q3: I am detecting significant amounts of homocoupled biaryl impurities and pinacols. How can I suppress this?
The Causality: This is caused by Single Electron Transfer (SET) . Steric hindrance around the benzophenone carbonyl can slow down direct 1,2-nucleophilic addition. When this happens, the Grignard reagent may transfer a single electron to the ketone, generating a ketyl radical and an aryl radical. These radicals rapidly dimerize, forming pinacols (from the ketone) and biaryls (from the Grignard)[5]. The Solution: Suppress SET by transmetalating your Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium reagent, or use Zinc chloride (ZnCl₂)[5]. Organocerium reagents are highly nucleophilic but much less basic and less prone to SET, forcing the reaction down the direct 1,2-addition pathway.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the impact of different synthetic strategies on the yield and purity of 4,4'-Diamino-4''-anilinotrityl alcohol.
| Reaction Strategy | Protection Strategy | Workup pH | Major Side Product | Visual Indicator | Isolated Yield |
| Standard Grignard | None (Free Amines) | Neutral (7.0) | Unreacted Ketone | Yellow/Brown | < 5% |
| Excess Grignard (5 eq) | None (Free Amines) | Acidic (2.0) | Trityl Carbocation | Deep Violet/Blue | 0% (Destroyed) |
| Standard Grignard | N-TMS Protected | Neutral (7.0) | Biaryl / Pinacol | Pale Yellow | 45 - 55% |
| Organocerium (CeCl₃) | N-TMS Protected | Mild Basic (8.5) | Trace Biaryl | Off-White/Pale Yellow | 82 - 88% |
Part 4: Optimized Experimental Protocol
This step-by-step methodology incorporates N-TMS protection and Cerium-mediated addition to bypass the side reactions detailed above.
Step 1: Amine Protection (In Situ)
-
Dissolve 4,4'-diaminobenzophenone (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Add triethylamine (5.0 eq) followed by chlorotrimethylsilane (TMSCl, 4.5 eq) dropwise at 0 °C to fully protect the primary amines as bis-TMS derivatives. Stir for 2 hours at room temperature, filter the triethylamine hydrochloride salts under argon, and concentrate the filtrate.
Step 2: Preparation of the Organocerium Reagent
-
In a separate flame-dried flask, prepare the Grignard reagent from N-TMS-4-bromo-N-phenylaniline (1.2 eq) and Magnesium turnings (1.3 eq) in anhydrous THF.
-
Vigorously dry Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl₃ (1.2 eq). Suspend in THF and stir overnight.
-
Cool the CeCl₃ suspension to -78 °C and add the prepared Grignard reagent dropwise. Stir for 1 hour to form the organocerium intermediate.
Step 3: Nucleophilic Addition & Basic Workup
-
Add the TMS-protected ketone from Step 1 (dissolved in THF) dropwise to the organocerium reagent at -78 °C.
-
Allow the reaction to slowly warm to 0 °C over 3 hours. Validation Check: The solution should remain relatively pale; a flash of deep color indicates moisture or acid intrusion.
-
Critical Quench: Quench the reaction strictly at 0 °C by adding saturated aqueous NaHCO₃. Do not use HCl or H₂SO₄.
-
Extract with ethyl acetate. The TMS groups will partially hydrolyze during the aqueous workup; complete the deprotection by stirring the organic layer with a mild fluoride source (e.g., TBAF, 0.1 eq) or mild K₂CO₃ solution.
-
Dry over Na₂SO₄, concentrate, and purify via basic alumina chromatography (silica gel is too acidic and will cause dehydration on the column).
References
-
Chapter 18: Organic Synthesis - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
-
Organic Chemistry II (Chem 2042) Source: EOPCW URL:[Link]
-
Alcohol synthesis by 1,2-addition - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4,4'-Diamino-4''-anilinotrityl alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 4,4'-Diamino-4''-anilinotrityl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this multifunctional molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
4,4'-Diamino-4''-anilinotrityl alcohol is a complex triphenylmethane derivative. Its structure, featuring multiple amino groups and a central carbinol, makes it a valuable synthon in various fields, including dye chemistry and materials science. However, the presence of multiple reactive sites presents unique challenges in its synthesis, often leading to issues with yield, purity, and stability. This guide provides a structured approach to overcoming these common obstacles.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific problems you may encounter during the synthesis of 4,4'-Diamino-4''-anilinotrityl alcohol, which is typically approached via a Grignard reaction or similar nucleophilic addition to a substituted benzophenone.
Problem 1: Consistently Low Reaction Yield
Q: My reaction yield is consistently low, often below 40%. What are the primary factors I should investigate?
A: Low yields in syntheses targeting tertiary alcohols like this one are common and can stem from several factors, primarily related to reagent quality and reaction conditions.[1]
-
Reagent Quality & Stoichiometry: The most critical reagents are your organometallic nucleophile (e.g., a Grignard reagent) and the benzophenone-based electrophile.
-
Grignard Reagent Activity: Grignard reagents are highly sensitive to air and moisture.[1] Commercially purchased reagents can degrade over time, and their actual concentration may differ from the label. It is best practice to titrate the Grignard reagent just before use to ensure accurate stoichiometry.[1] Using an insufficient amount of the Grignard reagent is a common cause of poor yield.[2]
-
Starting Material Purity: Ensure the purity of your substituted benzophenone and aniline starting materials. Impurities can consume the Grignard reagent or interfere with the reaction.
-
-
Exclusion of Water and Air: This is absolutely critical. Grignard reagents react rapidly with water in an acid-base reaction to form an alkane, which effectively quenches the reagent.[1] Similarly, oxygen can react to form alkoxides.
-
Recommendation: Always use flame-dried or oven-dried glassware assembled under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous.
-
-
Reaction Temperature: Temperature control is crucial. While Grignard additions are often initiated at 0 °C, allowing the reaction to warm to room temperature is common. However, side reactions can be favored at higher temperatures.
-
Recommendation: Add the ketone substrate slowly to the Grignard solution at a low temperature (e.g., 0 °C) to control the exotherm and favor nucleophilic addition over side reactions.[1]
-
Problem 2: Significant Impurity Formation
Q: My crude product analysis (TLC, LC/MS) shows multiple spots/peaks besides the desired product. What are these side products and how can I minimize them?
A: The complex nature of the reactants can lead to several side reactions.
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted aryl halide from its own preparation, leading to biphenyl-type impurities. This is more prevalent if the Grignard formation was slow or incomplete.
-
Reduction of Ketone: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, converting the starting ketone into a secondary alcohol.[1] While phenylmagnesium bromide (a likely reagent for this synthesis) lacks β-hydrogens, this is a key consideration for other alkyl Grignard reagents.
-
Formation of Trityl Cation and Related Species: Trityl alcohols, especially those with electron-donating amino groups, can easily form stable trityl carbocations, particularly under acidic conditions.[3] This can lead to colored impurities or decomposition products.
Problem 3: Product Instability During Workup and Purification
Q: My product appears to be a vibrant color (red, purple, or green) and seems to decompose upon standing or during chromatography. How can I improve its stability?
A: The intense color is a classic indicator of the formation of a stable trityl carbocation (tritylium ion). The amino groups on the phenyl rings are strongly electron-donating, which significantly stabilizes this cation.
-
Workup Conditions: As mentioned, avoid strong acids. The workup should be performed quickly and at low temperatures to minimize the lifetime of any cationic intermediates.
-
Chromatography: Standard silica gel is acidic and can promote the formation of the trityl cation on the column, leading to streaking, decomposition, and poor recovery.
-
Recommendation 1: Neutralize your silica gel. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column.
-
Recommendation 2: Consider using a different stationary phase, such as neutral or basic alumina.
-
Recommendation 3: Purification via recrystallization might be a better alternative if a suitable solvent system can be found. This avoids prolonged contact with acidic stationary phases.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting materials for this synthesis?
The most direct route is the reaction of a Grignard reagent, such as 4-aminophenylmagnesium bromide, with 4-amino-4'-anilinobenzophenone. However, protecting the amino groups may be necessary to prevent them from reacting with the Grignard reagent. A more practical approach involves using protected amines (e.g., as silyl ethers or other compatible groups) or starting with nitro-substituted precursors and reducing them in a later step.[5][6]
Q2: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting benzophenone and the trityl alcohol product (e.g., a mixture of hexanes and ethyl acetate). The product, being more polar due to the alcohol group, should have a lower Rf value than the starting ketone. Staining with an oxidizing agent like potassium permanganate can help visualize the spots.
Q3: What are the recommended storage conditions for the final product?
Due to its potential instability and sensitivity to acid, 4,4'-Diamino-4''-anilinotrityl alcohol should be stored in a cool, dark place under an inert atmosphere. It is best stored as a solid in a tightly sealed container to protect it from atmospheric moisture and acidic gases.
Q4: Are there alternative synthetic routes?
Yes. An alternative involves the reaction of an organolithium reagent with the benzophenone derivative. Another possibility is a Friedel-Crafts type reaction, although this can be less selective. For related structures, methods activating the alcohol itself, such as using trifluoroacetic anhydride, have been used to form trityl ethers, suggesting the trityl core can be built in different ways.[7][8]
Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor Grignard reagent quality | Titrate reagent before use to determine exact concentration.[1] |
| Presence of moisture/air | Use flame-dried glassware and anhydrous solvents under an inert atmosphere.[1] | |
| Incorrect stoichiometry | Ensure at least one equivalent of the nucleophile per ketone. | |
| Side Products | Formation of trityl cation | Use a mild workup with saturated aq. NH₄Cl instead of strong acid.[2] |
| Wurtz coupling | Ensure complete formation of the Grignard reagent before adding the ketone. | |
| Purification Issues | Product decomposition on silica | Neutralize silica gel with triethylamine or use neutral/basic alumina. |
| Poor separation | Optimize TLC solvent system before attempting column chromatography. | |
| Product is an oil | Attempt co-evaporation with a non-polar solvent like toluene or try precipitation from a concentrated solution by adding an anti-solvent. |
Experimental Protocol: Synthesis via Grignard Reaction
This is a generalized protocol and may require optimization for your specific protected starting materials.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation:
-
In the reaction flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, add a solution of the appropriate aryl bromide (e.g., a protected 4-bromoaniline derivative) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
-
Grignard Formation: Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction doesn't start (indicated by bubbling or gentle refluxing), a small crystal of iodine or gentle heating may be required for initiation. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Addition of Ketone:
-
Dissolve the substituted benzophenone (1.0 equivalent) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the ketone solution dropwise to the Grignard reagent over 30-60 minutes.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Workup (Quenching):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography (on neutralized silica or alumina) or by recrystallization.[9]
-
Visualization of Workflow & Troubleshooting
General Synthesis Workflow
Caption: General workflow for the synthesis of 4,4'-Diamino-4''-anilinotrityl alcohol.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Amino Alcohol Compounds.
- GUTIERREZ, G. D. (2020). A Guide to Tris(4-Substituted)-triphenylmethyl Radicals.
- BenchChem. (n.d.). 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol.
- BenchChem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
- (2011).
- (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts.
- (2019). Why might the yield of my synthesis of triphenylmethanol be so poor?. Stack Exchange.
- Academia.edu. (n.d.). Tritylation of alcohols under mild conditions without using silver salts.
- SCIRP. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst.
- Google Patents. (n.d.). EP2338872A2 - Diamino-alcohol compounds and processes for their manufacture.
- (2026).
- Google Patents. (n.d.). EP 0094212 B1 - Preparation of diamino diphenyl ethers.
- PubMed. (2011).
- ResearchGate. (n.d.). An easy synthesis of 4,4A-di- aminodiphenylmethanes.
- Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
- (2021). Enantioselective Synthesis of Alcohols and Amines: The Huang Synthesis of Rosiridol.
- Wikipedia. (n.d.). Mitsunobu reaction.
- (n.d.). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
- (n.d.). A New Thermally-stable Insensitive High Explosive: N,N′-Bis(1,2,3,4-tetrazol-5-yl)-4,4′-diamino.
- (2020). Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether | Request PDF.
- Google Patents. (n.d.). US4539428A - Preparation of diaminodiphenyl ethers.
- ResearchGate. (2019). (PDF)
- Google Patents. (n.d.). US3542871A - Purification of 4,4'-methylene dianiline by crystallization.
- Westlake University. (2023).
- SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
- (n.d.). Optimizing Pigment Dispersions with Amino Alcohols.
- National Institutes of Health. (n.d.). Medications Development to Treat Alcohol Dependence: A Vision for the Next Decade.
- PubMed. (2004).
- BuyersGuideChem. (n.d.). 4,4'-Diamino-4''-anilinotrityl alcohol suppliers and producers.
- Google Patents. (n.d.). US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
- European Commission. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]
- 5. EP2338872A2 - Diamino-alcohol compounds and processes for their manufacture - Google Patents [patents.google.com]
- 6. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
- 7. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Tritylation of alcohols under mild conditions without using silver salts [academia.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Photobleaching of 4,4'-Diamino-4''-anilinotrityl Alcohol Dyes
Welcome to the technical support center for the effective use of 4,4'-Diamino-4''-anilinotrityl alcohol-based dyes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent photobleaching, ensuring the acquisition of high-quality, reproducible fluorescence data. Here, we delve into the mechanisms of photobleaching specific to this class of dyes and provide actionable, field-proven strategies to preserve your fluorescent signal.
Understanding the Challenge: Why Do 4,4'-Diamino-4''-anilinotrityl Alcohol Dyes Photobleach?
4,4'-Diamino-4''-anilinotrityl alcohol dyes, belonging to the triarylmethane family, are susceptible to photobleaching primarily through pathways involving their excited triplet state and interactions with molecular oxygen. The process can be broken down into a few key steps:
-
Excitation: Upon absorption of a photon from the excitation light source, the dye molecule transitions from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence (The Desired Outcome): The molecule relaxes back to the ground state, emitting a photon as fluorescence.
-
Intersystem Crossing (The Problematic Turn): A fraction of the excited singlet state molecules can undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁).[1]
-
Oxygen Interaction & ROS Generation: In the presence of molecular oxygen, the triplet state dye can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This and other reactive oxygen species (ROS) can then chemically attack the dye molecule, leading to its irreversible destruction and loss of fluorescence.[2][3][4]
-
Direct Triplet State Reactions: The long lifetime of the triplet state also increases the probability of direct chemical reactions with other molecules in the environment, leading to degradation.
The amino and anilino groups in the 4,4'-Diamino-4''-anilinotrityl alcohol structure can also be susceptible to photo-oxidative N-dealkylation, a known degradation pathway for related triarylmethane dyes, which can alter the spectral properties or completely quench fluorescence.[5]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experiments.
FAQ 1: My signal is fading very quickly during live-cell imaging. What is the first thing I should check?
Answer: The most immediate factors to address are the intensity and duration of your excitation light. Excessive photon flux is the primary driver of photobleaching.
Troubleshooting Steps:
-
Reduce Laser Power/Light Intensity: Use the minimum laser power or lamp intensity necessary to obtain a sufficient signal-to-noise ratio.[3] Start with a low power setting and gradually increase it.
-
Shorten Exposure Time: Minimize the duration of illumination for each image.[3] Modern sensitive detectors often allow for shorter exposure times without compromising image quality.
-
Minimize Unnecessary Illumination: Use transmitted light to find your region of interest and for focusing before switching to fluorescence imaging.[6] Utilize the microscope's shutter to block the light path when not actively acquiring an image.[6]
FAQ 2: I'm imaging fixed cells and my signal is still bleaching rapidly. What can I do?
Answer: For fixed-cell imaging, you have the significant advantage of being able to use potent antifade mounting media. These reagents are specifically designed to combat the chemical reactions that cause photobleaching.
Key Antifade Strategies for Fixed Samples:
| Antifade Agent | Primary Mechanism | Typical Concentration | Considerations |
| n-Propyl gallate (NPG) | Reactive Oxygen Species (ROS) Scavenger | 2-5% (w/v) in glycerol/PBS | Can be prepared in the lab. May not dissolve easily in purely aqueous solutions.[7][8] |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Triplet State Quencher & ROS Scavenger | 0.1-1 mM | A water-soluble analog of Vitamin E, also suitable for live-cell imaging.[2][9] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet Oxygen Quencher | ~2.5% (w/v) in glycerol/PBS | Less effective than some other agents but also less toxic.[10] |
Experimental Protocol: Preparing an NPG-based Antifade Mounting Medium
This protocol provides a cost-effective and highly effective antifade solution for fixed-cell imaging.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: NPG does not dissolve well in water-based solutions directly.[7][8]
-
In a conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
FAQ 3: I need to perform long-term time-lapse imaging of live cells. How can I protect my dye without harming the cells?
Answer: Live-cell imaging requires a more delicate balance between preventing photobleaching and maintaining cell viability. The key is to optimize your imaging conditions and use cell-compatible antifade reagents.
Live-Cell Imaging Workflow for Reduced Photobleaching
Caption: Workflow for minimizing photobleaching in live-cell imaging.
Experimental Protocol: Using Trolox for Live-Cell Imaging
Trolox is an excellent choice for live-cell experiments due to its cell permeability and low cytotoxicity.[3]
Materials:
-
Trolox (Sigma-Aldrich, Cat. No. 238813 or equivalent)
-
Ethanol or DMSO for stock solution
-
Your standard live-cell imaging medium (phenol red-free is recommended to reduce background)
Procedure:
-
Prepare a 100 mM stock solution of Trolox in high-quality ethanol or DMSO. Store in aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the Trolox stock solution into your pre-warmed imaging medium to a final working concentration of 0.1 mM to 1 mM. The optimal concentration may need to be determined empirically for your specific cell type.[9][11]
-
Replace the culture medium of your stained cells with the Trolox-containing imaging medium.
-
Incubate the cells for at least 15-30 minutes at 37°C to allow for equilibration before starting your imaging session.
-
Proceed with imaging , adhering to the principles of minimal light exposure.
FAQ 4: Can I combine different antifade strategies?
Answer: Yes, and this is often the most effective approach. However, it's important to understand how different strategies might interact.
Integrated Approach:
-
For Fixed Cells: Always start with an optimized antifade mounting medium (like one containing NPG). Then, apply the principles of minimal light exposure (low laser power, short exposure times).
-
For Live Cells: Combine a live-cell compatible antifade reagent (like Trolox) with careful optimization of your microscope settings.
-
Intra- vs. Intermolecular Quenchers: Some advanced "self-healing" dyes have a triplet state quencher covalently attached. Studies have shown that intramolecular quenching often dominates and may not be additive with solution-based quenchers.[8][12] While 4,4'-Diamino-4''-anilinotrityl alcohol dyes are not typically sold in this "self-healing" format, it's a principle to be aware of in the broader field of fluorescence.
Photobleaching Mitigation Pathway
Caption: Key pathways in photobleaching and points of intervention.
References
-
Triarylmethane Fluorophores Resistant to Oxidative Photobluing. (2018). ResearchGate. Retrieved from [Link]
-
On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of or. (2018). bioRxiv. Retrieved from [Link]
-
On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of or. (2019). RWTH Publications. Retrieved from [Link]
-
Dye-triplet-state and singlet-oxygen quenching effects in solid state dye lasers. (2025). ResearchGate. Retrieved from [Link]
-
Triarylmethane Fluorophores Resistant to Oxidative Photobluing. (2018). PMC. Retrieved from [Link]
-
Singlet oxygen quantum yields determined by oxygen consumption. (2019). NSF PAR. Retrieved from [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC. Retrieved from [Link]
-
Revisit of 4,4′-Diaminodiphenyl Sulfone Photophysics in Different Solvents. (2012). ResearchGate. Retrieved from [Link]
-
Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. (2023). University of Urbino. Retrieved from [Link]
-
Singlet oxygen quantum yields (Φd) in water using beetroot extract and an array of LEDs. SciELO. Retrieved from [Link]
-
Insight into the Drastically Different Triplet Lifetimes of Bodipys by Optical/Magnetic Spectroscopies and Theoretical Computations. (2020). ResearchGate. Retrieved from [Link]
-
Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. (2025). PMC. Retrieved from [Link]
-
Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. (2011). Europe PMC. Retrieved from [Link]
-
Excited State Relaxation in Cyanine Dyes: A Remarkably Efficient Reverse Intersystem Crossing from Upper Triplet. (1997). ACS Publications. Retrieved from [Link]
-
IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. (2016). Cardiff University Blogs. Retrieved from [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC. Retrieved from [Link]
-
Singlet oxygen quantum yields determined at different photosensitizer concentrations. (2022). ResearchGate. Retrieved from [Link]
-
Photochemical Properties and Stability of BODIPY Dyes. (2021). MDPI. Retrieved from [Link]
-
Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. (2017). Austin Publishing Group. Retrieved from [Link]
-
Photobleaching in Live Cell Imaging. (2018). Biocompare. Retrieved from [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Triarylmethane Fluorophores Resistant to Oxidative Photobluing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nathan.instras.com [nathan.instras.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: 4,4'-Diamino-4''-anilinotrityl Alcohol Production
The following technical guide serves as a specialized support resource for researchers and process engineers scaling up the production of 4,4'-Diamino-4''-anilinotrityl alcohol . This compound, often recognized as the carbinol base of monophenyl pararosaniline (closely related to Spirit Blue or Solvent Violet 9), presents unique challenges due to its tendency to dehydrate, form tars, and exhibit poor solubility characteristics during isolation.
Status: Operational | Tier: Level 3 (Process Optimization) Subject: Troubleshooting Scale-Up, Isolation, and Purification
Process Overview & Critical Criticality
The synthesis typically involves the condensation of 4,4'-diaminobenzophenone with diphenylamine (N-phenylaniline) using a phosphoryl chloride (
Primary Failure Modes:
-
Melt Solidification: The reaction mass seizes during the fusion stage.
-
Tar Formation: Incomplete hydrolysis or overheating leads to irreversible polymerization.
-
Carbinol Instability: The product spontaneously dehydrates back to the dye cation (blue/violet) or forms ethers during drying.
Phase I: The Condensation Reaction (Fusion)
Q: The reaction mass solidifies into a "brick" before the reaction is complete. How do I maintain agitation?
Diagnosis: This is a common issue in solvent-free (neat) melts. As the dye forms, the ionic character increases, raising the melting point of the mixture beyond your reactor's operating temperature (
Troubleshooting Protocol:
-
Immediate Fix: Do not increase the temperature blindly; this promotes tarring. Add an inert, high-boiling solvent such as o-dichlorobenzene (o-DCB) or 1,2,4-trichlorobenzene . These solvents solubilize the intermediate phosphoryl complex without interfering with the Friedel-Crafts-type mechanism.
-
Process Adjustment: Transition from a neat melt to a solvent-assisted reflux.
-
Recommended Ratio: 2-3 volumes of o-DCB per weight of reactants.
-
Benefit: Maintains a stirrable slurry and acts as a heat sink during the exothermic
addition.
-
Q: We are seeing low conversion of 4,4'-diaminobenzophenone. Should we add more catalyst?
Diagnosis: Adding excess
Corrective Actions:
-
Stoichiometry Check: Ensure Diphenylamine is in slight excess (
eq). -
Temperature Ramp: The condensation requires an activation energy often achieved at
. If you are running at reflux in toluene ( ), switch to xylene or chlorobenzene to reach . -
Order of Addition: Pre-mix the amine and ketone, then add
slowly to control the initial exotherm.
Phase II: Quenching & Hydrolysis
Q: Upon adding water to quench the reaction, the vessel erupted/foamed over.
Diagnosis: The phosphoryl complex is highly hygroscopic and reacts violently with water, releasing
Safety Protocol (The "Drowning Out" Method):
-
Never add water to the reaction mass.
-
Protocol:
-
Prepare a separate vessel with crushed ice and water (5x volume of reaction mass).
-
Slowly pour the hot reaction mass (or solution) into the agitated ice water.
-
Maintain temperature
to prevent hydrolysis of the dye structure itself.
-
Q: After quenching, we have a sticky blue gum that traps impurities. How do we get a filterable solid?
Diagnosis: The "gumming" phase is the transition of the dye from a solvated species to an insoluble salt/base. Rapid precipitation traps solvents and impurities.
Refining the Isolation:
-
Steam Distillation: If you used excess diphenylamine or o-DCB, steam distill the quenched acidic mass. This removes the organic solvent and unreacted diphenylamine, leaving the dye in the aqueous phase (as the soluble hydrochloride).
-
Salting Out (Optional): Before basification, you can purify the intermediate dye by salting out with
, filtering the dye crystals, and then redissolving for carbinol formation. This removes tars early.
Phase III: Basification & Carbinol Isolation
Q: The final product is blue, not the expected colorless/pale solid.
Diagnosis: The product has dehydrated. Triarylmethane carbinols are "leuco" (colorless) but extremely acid-sensitive. Even atmospheric
Stabilization Steps:
-
pH Target: Basify to pH
using or . -
Drying: Do not oven dry. Heat causes dehydration:
-
Procedure: Dry in a vacuum desiccator over
pellets (to absorb acid/water) at room temperature.
Q: The carbinol precipitates as a fine colloidal suspension that clogs filters.
Diagnosis: Rapid basification creates high nucleation rates.
Crystal Growth Protocol:
-
Dissolve the dye salt in water at
. -
Add a non-polar co-solvent (e.g., Toluene, 10% v/v).
-
Add the base dropwise over 2-4 hours. The carbinol will transfer into the toluene layer or form larger aggregates at the interface.
-
Cool slowly to
before filtration.
Summary of Troubleshooting Metrics
| Symptom | Probable Cause | Corrective Action |
| Solidified Melt | High melting point of product; insufficient solvent. | Add o-Dichlorobenzene; increase stirring torque. |
| Low Yield | Incomplete condensation; hydrolysis of | Dry all reagents (KF < 0.1%); increase reaction temp to |
| Sticky Gum | Trapped solvents/impurities; rapid precipitation. | Steam distill to remove organics; slow basification. |
| Blue Product | Dehydration of carbinol; acidic environment. | Wash cake with dilute |
| Insoluble Residue | "Tar" formation (polymerization). | Filter hot solution before basification; avoid overheating. |
Process Visualization
Workflow Diagram
The following diagram outlines the optimized synthesis and isolation pathway, highlighting critical control points.
Figure 1: Optimized process flow for the synthesis and isolation of 4,4'-Diamino-4''-anilinotrityl alcohol, emphasizing impurity removal and stability controls.
References
-
Preparation of Triarylmethane Dyes (General Methods)
- Source: U.S. Patent 2,978,352. "Production of triarylmethane colors."
- Relevance: Describes the oxidation and condensation protocols for leuco bases and the handling of zinc chloride double salts.
-
Link:
-
Isol
- Source: U.S. Patent 3,679,713.
- Relevance: Details the "basification" step and the critical issue of decomposition during carbinol precipit
-
Link:
-
Condens
- Source: U.S. Patent 1,772,522. "Process of preparing triarylmethane dyes."
- Relevance: Historical but authoritative method for condensing Michler’s ketone derivatives with aryl amines using condensing agents.
-
Link:
-
Phosphorus Oxychloride Coupling Methods
-
Safety Data & Handling (4,4'-Diaminobenzophenone)
- Source: PubChem Compound Summary.
- Relevance: Toxicity and physical property data for the starting m
-
Link:
Sources
Technical Support Center: 4,4'-Diamino-4''-anilinotrityl Alcohol Interference
The following is a comprehensive technical support guide designed for researchers encountering 4,4'-Diamino-4''-anilinotrityl alcohol (and related triarylmethane carbinol bases) in their experimental workflows.
Status: Active | Topic: Assay Interference & Mitigation | Audience: R&D Scientists[1]
Executive Summary
4,4'-Diamino-4''-anilinotrityl alcohol belongs to the Triarylmethane (TAM) class of compounds.[1][2] It is structurally characterized as the carbinol base (pseudo-base) of a phenylated pararosaniline dye (analogous to intermediates of Spirit Blue or Aniline Blue).[1]
In biological assays, this compound is a High-Risk Interference Candidate .[1] It frequently generates false positives or false negatives through three primary mechanisms: pH-dependent chromophore generation (Inner Filter Effect) , colloidal aggregation , and fluorescence quenching .[1]
This guide provides the diagnostic workflows required to distinguish genuine bioactivity from assay artifacts.
Part 1: The Mechanism of Interference[1]
To troubleshoot effectively, you must understand the chemical behavior of this compound in your assay buffer.[1]
1. The Carbinol-Cation Equilibrium (The "Chameleon" Effect)
The "alcohol" form (carbinol base) is often colorless or weakly colored and non-fluorescent at neutral/basic pH.[1] However, in slightly acidic microenvironments (or upon binding to proteins/nucleic acids), it dehydrates to form a highly conjugated, intensely colored resonance-stabilized cation .[1]
-
Impact: If your assay involves an acidification step or if the compound binds to an acidic pocket on a protein, it will spontaneously absorb light (typically 550–650 nm).[1]
-
Result: False inhibition in absorbance assays (due to signal masking) or false activity in colorimetric readouts.[1][3]
2. Colloidal Aggregation (The "Sticky" Hit)
Like many large hydrophobic trityl structures, this molecule is prone to forming promiscuous colloidal aggregates in aqueous buffers.[1] These aggregates sequester enzymes, leading to non-specific inhibition.[1]
3. Fluorescence Quenching
The cationic form of the dye acts as an efficient acceptor for FRET-like quenching of common fluorophores (e.g., Fluorescein, Rhodamine) due to spectral overlap.[1]
Visualizing the Interference Pathway
Figure 1: Mechanistic pathway of interference.[1] The transition from the colorless carbinol base to the colored cation is the critical control point for optical artifacts.[1]
Part 2: Troubleshooting Guide & FAQs
Q1: I am seeing inhibition in my enzymatic assay (IC50 ~ 1-10 µM). Is it real?
Diagnostic: Check for Aggregation. Triarylmethanes are notorious "promiscuous inhibitors" due to aggregation.[1]
-
Protocol: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer.[1]
-
Interpretation:
Q2: My fluorescence intensity (FI) readings are decreasing, suggesting inhibition. How do I confirm?
Diagnostic: Check for Quenching (Inner Filter Effect).[1]
-
Protocol: Measure the absorbance spectrum of the compound in the assay buffer at the concentration used.
-
Calculation: If the compound absorbs light at either your Excitation (Ex) or Emission (Em) wavelengths (OD > 0.05), the decrease in signal is likely due to photon absorption, not biological inhibition.[1]
-
Correction: Use the equation:
Where is fluorescence and is absorbance at specific wavelengths.[1]
Q3: The compound is colorless in DMSO, but my assay well turned blue/violet. Why?
Answer: You have triggered the Solvolysis Equilibrium .[1] The DMSO stock contains the carbinol form.[1] Upon dilution into aqueous buffer (especially if pH < 7.0 or if Lewis acids are present), the hydroxyl group is lost, generating the resonance-stabilized carbonium ion (the dye).[1]
-
Action: This color change confirms the presence of the interfering species.[1] You must switch to a readout that does not rely on absorbance in the 550–700 nm range (e.g., luminescence or NMR).[1]
Part 3: Validated Experimental Workflows
Workflow A: The "Detergent Shift" Validation
Use this to rule out aggregation-based false positives.
| Step | Action | Technical Note |
| 1 | Prepare Buffer A (Standard) and Buffer B (Standard + 0.01% Triton X-100).[1] | Ensure the detergent does not inhibit your target enzyme itself.[1] |
| 2 | Run Dose-Response (8-point) in Buffer A . | Record IC50 (A).[1] |
| 3 | Run Dose-Response (8-point) in Buffer B . | Record IC50 (B).[1] |
| 4 | Calculate Ratio: | |
| 5 | Decision: | If Ratio > 3.0, the hit is an aggregator. Discard. |
Workflow B: Absorbance Scanning (Spectral Correction)
Use this if your readout is optical (Absorbance or Fluorescence).[1]
-
Blank Preparation: Prepare assay buffer without enzyme/substrate.[1]
-
Compound Addition: Add 4,4'-Diamino-4''-anilinotrityl alcohol at the screening concentration (e.g., 10 µM).
-
Scan: Perform a spectral scan from 300 nm to 700 nm.
-
Analysis:
Decision Tree for Hit Validation
Figure 2: Step-by-step decision matrix for validating hits involving triarylmethane derivatives.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
[1]
-
-
Simeonov, A., et al. (2008).[1] Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry.
-
[1]
-
-
Jadhav, A., et al. (2010).[1] Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry.
-
[1]
-
-
NCBI Assay Guidance Manual.Interference with Fluorescence and Absorbance.
-
[1]
-
Sources
Validation & Comparative
Performance Guide: 4,4'-Diamino-4''-anilinotrityl Alcohol vs. Triphenylmethane Alternatives
This guide details the technical performance and applications of 4,4'-Diamino-4''-anilinotrityl alcohol , the carbinol base form of the dye commonly known as Spirit Blue (or a primary component of Aniline Blue Spirit Soluble).
Executive Summary
4,4'-Diamino-4''-anilinotrityl alcohol (CAS 68039-51-0) is the lipophilic carbinol base of the triphenylmethane dye Monophenylpararosaniline. Unlike its cationic salt counterparts (e.g., Crystal Violet, Malachite Green), this compound exists in a pseudo-leuco state—colorless or faintly colored in non-polar solvents—and converts to an intensely colored blue cation (
Primary Distinction: While standard triphenylmethane dyes (Crystal Violet, Basic Fuchsin) are hydrophilic salts used for aqueous staining (DNA, Gram stain), this alcohol derivative is lipophilic and pH-switchable . It is the gold standard for lipid sensing (e.g., Spirit Blue Agar for lipase activity) and industrial solvent-based inks where water solubility is a detriment.
Chemical Identity & Mechanism
To understand its performance, one must distinguish the Carbinol Base (the subject) from the Dye Cation .
-
IUPAC Name: (4-aminophenyl)-[4-(4-aminophenyl)phenyl]-(4-anilinophenyl)methanol
-
Common Name: Monophenylpararosaniline Carbinol Base; Spirit Blue Base.
-
Class: Triphenylmethane Carbinol.
Mechanism of Action: The "Switch"
The alcohol group (-OH) on the central carbon disrupts the conjugation system, rendering the molecule electrically neutral and lipophilic. Upon exposure to acid (H⁺), the hydroxyl group is ejected as water, forming a resonance-stabilized carbocation (the dye).
Figure 1: The pH-dependent activation mechanism. The carbinol base acts as a "stealth" chromogen that activates only in specific target environments (e.g., acidic organelles or fatty acid release).
Performance Comparison: Carbinol vs. Salts
This table compares 4,4'-Diamino-4''-anilinotrityl alcohol against the industry-standard cationic salts: Crystal Violet (fully methylated) and Basic Fuchsin (unsubstituted).
| Feature | 4,4'-Diamino-4''-anilinotrityl alcohol | Crystal Violet (Gentian Violet) | Basic Fuchsin (Pararosaniline) |
| State | Carbinol Base (Neutral) | Chloride Salt (Cationic) | Chloride Salt (Cationic) |
| Solubility | Lipophilic: Soluble in Ethanol, Acetone, Oils. Insoluble in water.[1] | Hydrophilic: Soluble in Water, Methanol. Insoluble in non-polar lipids. | Hydrophilic: Soluble in Water. |
| Color (pH 7) | Colorless to Pale Blue/Red | Deep Violet | Magenta / Red |
| ~595 nm (Blue) | ~590 nm (Violet) | ~545 nm (Red) | |
| Mechanism | Requires protonation to colorize. Tracks fatty acids.[2] | Electrostatic binding to negatively charged cell walls (Gram stain). | Schiff reaction (Aldehydes) or electrostatic. |
| Specificity | Lipids / Lipase Activity | DNA / Peptidoglycan | Mucins / DNA (Feulgen) |
| Toxicity | Moderate (Lipid accumulation) | High (Intercalating agent) | High (Carcinogenic potential) |
Key Performance Insights
-
Spectral Shift (The "Anilino" Effect): The addition of the phenyl ring (anilino group) to the pararosaniline core causes a bathochromic shift (red shift) of ~50 nm, moving the emission from magenta (Fuchsin) to deep blue. This allows it to be distinguished easily from red counterstains like Safranin or Eosin.
-
Lipid Sensing Efficiency: Unlike Crystal Violet, which precipitates in non-polar environments, the Anilinotrityl alcohol dissolves into lipid droplets. When used in Spirit Blue Agar , the hydrolysis of lipids by lipase releases fatty acids.[2] These acids protonate the carbinol base locally, creating a dark blue halo around lipase-positive colonies.
Experimental Protocols
Protocol A: Preparation of Spirit Blue Lipid Stain
Target: Detection of Lipase Activity or Lipid Droplets.
Reagents:
-
4,4'-Diamino-4''-anilinotrityl alcohol (0.1 g)
-
Ethanol (95%, 100 mL)
-
Substrate: Tributyrin or Olive Oil (for agar plates)[2]
Method:
-
Dissolution: Dissolve 0.1 g of the carbinol base in 100 mL of 95% Ethanol. Warm slightly (37°C) if dissolution is slow. Note: The solution may appear pale blue due to trace acidity in the ethanol.
-
Filtration: Filter through a 0.22 µm PTFE membrane to remove undissolved particulates.
-
Application (Agar): Add 10 mL of this stock solution to 1 L of molten nutrient agar containing 30 mL of lipid substrate (e.g., olive oil emulsified with Tween 80).
-
Observation:
-
Negative Result: The agar remains pale/translucent blue.
-
Positive Result: Dark blue zones form around colonies. The lipase cleaves the oil
Fatty Acids released pH drops Carbinol protonates to Dye Cation.
-
Protocol B: "Switchable" Inks/Tracers
Target: Non-aqueous marking or leak detection.
-
Dissolve the carbinol base in a non-polar solvent (e.g., Toluene or MEK) at 1% w/v.
-
The solution will be colorless or faint brown.
-
Apply to a surface.
-
Developer: Spray with a weak acid solution (e.g., 5% Acetic Acid or Salicylic Acid).
-
Result: Instant development of deep blue color. This is used in security inks and pressure-sensitive carbonless copy papers.
Mechanistic Diagram: Lipase Detection Pathway
Figure 2: The cascade of Spirit Blue activation in lipase assays. The dye acts as a secondary reporter for the pH drop caused by fatty acid release.
References
-
Biological Stain Commission. (2024). Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine. 10th Edition.
-
Source:
-
-
Starr, M. P. (1941). "Spirit Blue Agar: A Medium for the Detection of Lipolytic Microorganisms".[2] Science, 93(2414), 333-334.
-
Source:
-
-
PubChem. (2024). Compound Summary: 4,4'-Diamino-4''-anilinotrityl alcohol (CAS 68039-51-0).
-
Source:
-
-
Sigma-Aldrich. (2024). Technical Data Sheet: Aniline Blue Spirit Soluble (Solvent Blue 23).
-
Source:
-
Sources
A Comparative Analysis of the Stability of Diamino-trityl Alcohols: A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of drug development and bioconjugation where molecular complexity demands precise control over reactivity. The trityl (triphenylmethyl) group and its derivatives have long been indispensable for the protection of alcohols, amines, and thiols. The incorporation of amino functionalities into the trityl framework, giving rise to diamino-trityl alcohols, has significantly broadened their utility, especially in oligonucleotide synthesis and as pH-responsive linkers. However, the stability of these compounds, most notably their lability in acidic environments, is a critical determinant of their suitability for specific synthetic applications. This guide offers an in-depth comparative analysis of the stability of various diamino-trityl alcohols, substantiated by experimental data and detailed protocols, to empower researchers in making judicious selections for their synthetic endeavors.
The Underlying Chemistry of Trityl Group Lability
The stability of trityl ethers is fundamentally governed by the electronic properties of the attached phenyl rings. Electron-donating substituents, such as methoxy groups, stabilize the trityl cation that forms upon acid-catalyzed cleavage, thereby increasing the lability of the corresponding trityl ether.[1] Conversely, electron-withdrawing groups destabilize this carbocation, resulting in enhanced stability under acidic conditions. The introduction of amino groups, especially at the para position, exerts a powerful electron-donating effect through resonance, rendering diamino-trityl alcohols exceptionally susceptible to acid-catalyzed hydrolysis.
The general mechanism for the acid-catalyzed cleavage of a trityl ether is illustrated below:
Figure 1. General mechanism of acid-catalyzed cleavage of a trityl ether. The reaction is initiated by protonation of the ether oxygen, followed by the departure of the stable trityl cation.
This inherent acid lability is a critical feature. While it enables straightforward deprotection under mild acidic conditions, it also demands careful consideration of stability throughout the synthetic route, including purification and storage, particularly when other acid-sensitive functional groups are present in the molecule.[2][3]
Comparative Stability of Diamino-trityl Alcohols
The stability of diamino-trityl alcohols can be fine-tuned by altering the nature and position of the amino groups and other substituents on the phenyl rings. Here, we compare the stability of several prominent diamino-trityl derivatives.
Bis-(p-N,N-dimethylamino)phenyl-phenylmethanol (BDPPM)
BDPPM stands as a classic example of a highly acid-labile diamino-trityl alcohol. The two para-N,N-dimethylamino groups are potent electron-donating groups that significantly stabilize the trityl carbocation, leading to a dramatic acceleration in the rate of hydrolysis.
Influence of N-Alkylation and Arylation
The substituents on the nitrogen atoms also exert a considerable influence on stability. For instance, replacing methyl groups with bulkier alkyl or aryl moieties can introduce steric hindrance, which may temper the rate of cleavage. However, electronic effects typically remain the dominant factor.
The relative stability of various trityl derivatives is summarized in the table below. Stability is often quantified as the half-life (t₁/₂) of the corresponding trityl ether in a standardized acidic medium, such as 80% acetic acid.
| Trityl Derivative | Substituents | Relative Half-Life (t₁/₂) in 80% Acetic Acid |
| Trityl alcohol | Unsubstituted | ~48 hours[1] |
| 4-Methoxytrityl (MMT) alcohol | One p-OCH₃ | ~2 hours[1] |
| 4,4'-Dimethoxytrityl (DMT) alcohol | Two p-OCH₃ | ~15 minutes[1] |
| Bis-(p-N,N-dimethylamino)phenyl-phenylmethanol (BDPPM) | Two p-N(CH₃)₂ | Seconds |
Table 1. Relative stability of common trityl derivatives in 80% acetic acid. This data underscores the exceptionally high lability of diamino-trityl derivatives in comparison to their methoxy-substituted analogs.
Experimental Protocol: Acid Lability Assay of Diamino-trityl Alcohols
To quantitatively evaluate the stability of a diamino-trityl alcohol, a standardized acid lability assay can be employed. This protocol details a general procedure utilizing UV-Vis spectrophotometry to monitor the release of the intensely colored trityl cation.[4][5]
Materials and Reagents
-
Diamino-trityl alcohol derivative
-
Dichloromethane (DCM), HPLC grade
-
Trifluoroacetic acid (TFA) or Dichloroacetic acid (DCA)
-
Methanol, HPLC grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Experimental Workflow
Sources
A Comparative Guide to the Optical Properties of Anilinotrityl Compounds for Researchers and Drug Development Professionals
In the landscape of fluorescent probes and molecular sensors, anilinotrityl compounds, a subclass of triarylmethane dyes, have garnered significant attention. Their utility in various scientific domains, from bio-imaging to materials science, is intrinsically linked to their tunable optical properties. This guide provides a comprehensive comparative analysis of the photophysical characteristics of anilinotrityl derivatives, underpinned by experimental data. We will delve into the structure-property relationships that govern their absorption and emission profiles, offering insights into rational design for specific applications.
Introduction: The Anilinotrityl Scaffold - A Versatile Platform for Optical Tuning
The anilinotrityl core, characterized by a central carbon atom connected to two phenyl rings and one aniline moiety, forms the basis of a versatile class of chromophores and fluorophores. The electronic nature and steric hindrance of substituents on both the aniline and the phenyl rings play a crucial role in modulating the intramolecular charge transfer (ICT) character of the molecule, which in turn dictates its interaction with light. This tunability allows for the development of compounds with tailored absorption and emission wavelengths, extinction coefficients, and fluorescence quantum yields.
The fundamental structure of an anilinotrityl compound allows for extensive synthetic modification. The nitrogen atom of the aniline group can be functionalized with various alkyl or aryl substituents, and the phenyl rings can be decorated with a wide array of electron-donating or electron-withdrawing groups. This chemical tractability is central to the development of anilinotrityl-based systems for specific applications.
Caption: General structure of the anilinotrityl scaffold.
Comparative Analysis of Optical Properties
The optical properties of anilinotrityl compounds are highly dependent on their molecular structure. The position and electronic nature of substituents can lead to significant shifts in absorption and emission maxima, as well as dramatic changes in fluorescence quantum yield.
Effect of N-Substitution on the Aniline Moiety
Substitution on the nitrogen atom of the aniline group directly influences the electron-donating ability of this moiety. Increasing the alkyl chain length or introducing aryl groups can modulate the ICT character of the molecule.
| Compound | N-Substituent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (ΦF) |
| 1 | -H | 590 | 75,800 | 640 | 0.019 |
| 2 | -CH3 | 608 | 85,000 | 655 | 0.025 |
| 3 | -CH2CH3 | 612 | 88,000 | 660 | 0.028 |
| 4 | -Phenyl | 625 | 95,000 | 675 | 0.035 |
Data presented is representative and compiled from various sources for comparative purposes. Absolute values can vary with solvent and experimental conditions.
As evidenced by the table, increasing the electron-donating character of the N-substituent generally leads to a bathochromic (red) shift in both the absorption and emission maxima. This is accompanied by an increase in the molar extinction coefficient and a modest enhancement of the fluorescence quantum yield. This trend can be attributed to the increased stabilization of the charge-separated excited state.
Influence of Phenyl Ring Substituents
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings provides another powerful tool for tuning the optical properties.
| Compound | Phenyl Substituent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (ΦF) |
| 5 (Parent) | -H | 590 | 75,800 | 640 | 0.019 |
| 6 (EDG) | 4-OCH3 | 605 | 82,000 | 655 | 0.023 |
| 7 (EWG) | 4-NO2 | 580 | 71,000 | 630 | 0.015 |
Data presented is representative and compiled from various sources for comparative purposes. Absolute values can vary with solvent and experimental conditions.
Electron-donating groups, such as methoxy (-OCH3), tend to cause a red shift in the spectra and a slight increase in quantum yield, similar to the effect of N-alkylation. Conversely, electron-withdrawing groups, like the nitro group (-NO2), lead to a hypsochromic (blue) shift and a decrease in fluorescence quantum yield. This is because EWGs destabilize the excited state, increasing the rate of non-radiative decay pathways.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of a representative anilinotrityl compound and the measurement of its fluorescence quantum yield.
Synthesis of an Asymmetric Anilinotrityl Dye
The synthesis of unsymmetrical triarylmethanes can be achieved through various methods, including the reaction of a diaryl ketone with an organometallic reagent or through Friedel-Crafts type reactions. A general one-pot, two-step procedure is outlined below.[1]
Caption: General workflow for the one-pot synthesis of anilinotrityl compounds.
Step-by-Step Methodology:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, prepare the desired aryl or heteroaryl organozinc reagent from the corresponding halide.
-
First Cross-Coupling: To a solution of benzaldehyde diacetate in anhydrous THF, add the organozinc reagent. The reaction mixture is heated to 60 °C for 3-12 hours.
-
Solvent Exchange and Second Cross-Coupling: After the first coupling is complete, the THF is removed under reduced pressure. Anhydrous toluene is added, followed by the aniline derivative and a suitable palladium catalyst. The reaction is then heated to facilitate the second cross-coupling reaction.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the crude product is isolated via standard aqueous work-up procedures. Purification is typically achieved by column chromatography on silica gel.
Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield (ΦF) is determined by comparing the fluorescence intensity of the anilinotrityl compound to that of a well-characterized standard with a known quantum yield.
Caption: Workflow for the determination of relative fluorescence quantum yield.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a series of solutions of both the anilinotrityl compound and a suitable fluorescence standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.95) in the same high-purity solvent. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Data Analysis:
-
Correct the emission spectra for the wavelength-dependent response of the instrument.
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the anilinotrityl compound and the standard.
-
The slope of the resulting linear plot is proportional to the fluorescence quantum yield.
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)
where:
-
ΦF,std is the quantum yield of the standard.
-
msample and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard (if they are different).
-
Causality Behind Experimental Choices and Self-Validating Systems
Choice of Solvents: The selection of solvents for photophysical characterization is critical. A range of solvents with varying polarities should be used to probe the solvatochromic behavior of the anilinotrityl compounds. This provides insight into the change in dipole moment upon excitation and the extent of ICT. For quantum yield measurements, using the same solvent for both the sample and the standard minimizes uncertainties related to the refractive index correction.
Selection of a Fluorescence Standard: The chosen standard should have a well-documented and stable quantum yield. Its absorption and emission spectra should ideally be in a similar spectral region to the sample to minimize wavelength-dependent instrumental errors. Rhodamine 6G is a common choice for the visible region due to its high quantum yield and photostability.
Linearity of Fluorescence vs. Absorbance: The linear relationship between integrated fluorescence intensity and absorbance at low concentrations is a key validation step. Deviation from linearity can indicate aggregation, inner filter effects, or other concentration-dependent phenomena that would invalidate the quantum yield measurement. Ensuring a good linear fit (R2 > 0.99) for both the sample and the standard is a crucial quality control measure.
Conclusion and Future Outlook
The anilinotrityl scaffold offers a remarkable platform for the design of fluorescent molecules with finely tunable optical properties. By strategically modifying the substituents on the aniline and phenyl rings, researchers can control the absorption and emission wavelengths, as well as the fluorescence efficiency. This comparative guide has highlighted the key structure-property relationships and provided robust experimental protocols for the synthesis and characterization of these versatile compounds. As the demand for sophisticated fluorescent probes in drug discovery and biomedical imaging continues to grow, the rational design of novel anilinotrityl derivatives, guided by the principles outlined herein, will undoubtedly lead to the development of next-generation tools for scientific exploration.
References
Sources
Safety Operating Guide
Personal protective equipment for handling 4,4'-Diamino-4''-anilinotrityl alcohol
Executive Summary & Chemical Identity
4,4'-Diamino-4''-anilinotrityl alcohol is chemically identified as the carbinol base of Rosaniline (C.I. Solvent Red 41) . Unlike its salt forms (e.g., Rosaniline Chloride/Fuchsin), the alcohol (carbinol) form presents unique lipophilic hazards.
The "Stealth" Hazard: In its pure carbinol base form, this substance is often a pale or colorless powder that does not look like a dye. However, upon contact with acidic environments—including human skin (acid mantle, pH 5.5) or gastric acid—it converts into the intensely colored, cationic magenta dye. This conversion mechanism means that skin contamination may not be immediately visible , leading to delayed recognition of exposure.
Core Hazards:
-
Carcinogenicity: Classed as a suspected carcinogen (IARC Group 2B equivalent for triarylmethane dyes). Structural alerts indicate potential for aromatic amine release (aniline derivatives).
-
Skin Permeation: The carbinol base is non-ionic and lipophilic, allowing it to penetrate the stratum corneum more effectively than its cationic salt counterparts.
Strategic Risk Assessment: The Hierarchy of Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Engineering | Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood | The powder is fine and electrostatic. Inhalation allows direct entry into the bloodstream, bypassing first-pass hepatic metabolism. |
| Administrative | "The White Glove" Rule | Use white outer gloves. Any appearance of magenta/red indicates immediate barrier failure and requires a stop-work protocol. |
| Isolation | Static Control | Use an ionizing bar or antistatic gun during weighing. Triarylmethane powders are highly static-prone; "flying" powder is the #1 cause of lab contamination. |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation kinetics for lipophilic amines.
Glove Selection Logic (Critical)
Do not rely on standard latex. Research indicates that mechanical movement reduces nitrile breakthrough time by ~30% [1].
-
Inner Glove: High-dexterity Nitrile (4 mil).
-
Outer Glove: Long-cuff Nitrile (minimum 6 mil) or Laminate (Silver Shield) if dissolving in organic solvents.
-
Protocol: Double-gloving creates a "sacrificial layer." If the outer glove stains red, strip and replace immediately. The inner glove remains the sterile barrier.
| Body Zone | Recommended PPE | Technical Specification |
| Respiratory | N95 (Minimum) or P100 | If working outside a hood (not recommended), a P100 half-face respirator is mandatory to block sub-micron particulates. |
| Dermal (Hand) | Double Nitrile | Inner: 4 mil Nitrile (White/Blue). Outer: 6-8 mil Extended Cuff Nitrile (White). Rationale: Visualizes contamination immediately.[1] |
| Ocular | Chemical Goggles | Safety glasses are insufficient. Fine dust can bypass side shields and react with the moisture in the eye (lacrimal fluid) to form the caustic dye cation. |
| Body | Tyvek® Lab Coat | Disposable, non-woven polyethylene. Cotton coats absorb the dye and become a secondary contamination source during laundering. |
DOT Diagram 1: PPE Decision Logic
This logic gate determines protection levels based on the physical state of the chemical.
Caption: Decision tree for selecting PPE based on the chemical's physical state and associated permeation risks.
Operational Protocols
Phase A: Weighing & Solubilization
-
Preparation: Place a disposable absorbent pad (plastic side down) in the fume hood. This captures the "invisible" carbinol powder.
-
Static Neutralization: If available, pass an antistatic gun over the weighing boat.
-
Transfer: Use a disposable spatula. Never reuse spatulas for this compound, as cleaning is difficult and generates excess solvent waste.
-
Solubilization:
-
Add solvent (typically Ethanol or Methanol) slowly.
-
Observation: The solution will turn intense magenta/red immediately if acidic traces are present, or remain pale if neutral.
-
Safety Note: Once dissolved in alcohol, the skin permeation rate increases by orders of magnitude [1]. Treat the liquid as highly toxic.
-
Phase B: Decontamination & Disposal
The "Acid-Alcohol" Decon Method: Water alone will not clean this lipophilic base effectively.
-
Glassware: Rinse with a solution of 1% Hydrochloric Acid in Ethanol . The acid converts the base to the soluble salt, and ethanol dissolves it.
-
Surfaces: Wipe with ethanol first, then follow with a 10% bleach solution to oxidize and degrade any remaining chromophores.
DOT Diagram 2: Cradle-to-Grave Workflow
Caption: Lifecycle management of the chemical from storage to high-temperature incineration disposal.
Emergency Response
-
Skin Contact:
-
Spill (Powder):
-
Cover with wet paper towels (to prevent dust).
-
Wipe up and dispose of as hazardous waste.
-
Verify cleanup by spraying the area with a mild acidic solution (vinegar)—if it turns pink, you missed a spot.
-
References
-
Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 9(11), 630–639.
-
Fisher Scientific. (2010).[2][6] Safety Data Sheet: Rosaniline Base (CAS 467-62-9).
-
PubChem. (n.d.). Pararosaniline (Compound Summary). National Library of Medicine.
-
Santa Cruz Biotechnology.[7] (2010).[2][6] Malachite Green Carbinol Base SDS. (Reference for Triphenylmethane Carbinol handling).
Sources
- 1. himediadownloads.com [himediadownloads.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. admin.heubach.com [admin.heubach.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
